1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
Description
The exact mass of the compound 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-2,2,3,3,4,4-hexafluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2F6/c6-1-3(8,9)5(12,13)4(10,11)2-7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSMXOXREPKYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CBr)(F)F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374140 | |
| Record name | 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33619-78-2 | |
| Record name | 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33619-78-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane: A Fluorinated Bifunctional Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Spacers in Advanced Molecular Design
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity and pKa, and the ability to form specific non-covalent interactions—are highly sought after. Within this context, bifunctional building blocks, which allow for the linkage of two molecular entities, are of paramount importance.
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (CAS: 33619-78-2) emerges as a significant reagent in this class. It is a linear, five-carbon spacer flanked by two reactive bromide terminals, with a heavily fluorinated core. This structure is not merely a simple linker; it is a strategic tool. The hexafluorinated chain offers a segment of defined length with predictable conformational preferences and a unique electronic profile, making it an attractive component for creating sophisticated conjugates, from antibody-drug conjugates (ADCs) to advanced polymers. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of this valuable reagent, focusing on its synthesis, characterization, reactivity, and potential applications, while grounding the discussion in established chemical principles.
Core Molecular Profile
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a dense, non-polar liquid at room temperature. Its key properties are summarized below. While some data is sourced from commercial suppliers, it provides a reliable baseline for experimental planning.
| Property | Value | Source |
| Molecular Formula | C₅H₄Br₂F₆ | Fluorochem[1] |
| Molecular Weight | 337.88 g/mol | Santa Cruz Biotechnology[2] |
| CAS Number | 33619-78-2 | Fluorochem[1] |
| Appearance | Liquid | Fluorochem[1] |
| Boiling Point | 186.4 °C at 760 mmHg | Alfa Chemistry[3] |
| Density | 1.984 g/cm³ | Alfa Chemistry[3] |
| Flash Point | 66.6 °C | Alfa Chemistry[3] |
| Synonym | 1,5-Dibromo-1H,1H,5H,5H-perfluoropentane | Santa Cruz Biotechnology[2] |
Synthesis and Characterization: A Field-Proven Approach
While this specific compound is not widely documented in peer-reviewed synthetic literature, its synthesis logically proceeds from its commercially available diol precursor, 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (CAS: 376-90-9)[4]. The conversion of a diol to a dibromide is a fundamental transformation in organic chemistry.
Proposed Synthesis: Bromination of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
The conversion of primary alcohols to alkyl bromides is reliably achieved using reagents like phosphorus tribromide (PBr₃) or via the Appel reaction. The PBr₃ route is often preferred for its simplicity and high yields with primary alcohols.
Causality of Experimental Choices:
-
Reagent Choice: PBr₃ is an effective and common reagent for converting primary alcohols to bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by bromide in an Sₙ2 reaction. This mechanism is generally clean and avoids the carbocation rearrangements that can occur under acidic conditions (e.g., with HBr).
-
Solvent: A non-polar, aprotic solvent like diethyl ether or dichloromethane is chosen to dissolve the reactants and to remain inert to the reaction conditions.
-
Temperature Control: The initial reaction is performed at 0 °C to control the exothermic reaction between PBr₃ and the diol. The subsequent heating to reflux drives the Sₙ2 displacement to completion.
-
Work-up: The aqueous work-up is critical. The slow addition to ice-water quenches any unreacted PBr₃. The wash with saturated sodium bicarbonate neutralizes any acidic byproducts (HBr, phosphorous acid). The final brine wash removes residual water from the organic layer.
Step-by-Step Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: The flask is charged with 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (1.0 eq) dissolved in anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.
-
Bromination: Phosphorus tribromide (PBr₃, ~0.7-0.8 eq, which provides >2 eq of bromide) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting diol.
-
Quenching and Extraction: The reaction mixture is cooled to 0 °C and slowly poured into a beaker of ice-water with vigorous stirring to quench excess PBr₃. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with cold water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification
The resulting crude product, a dense oil, will likely contain minor impurities. Purification via vacuum distillation is the most appropriate method for a liquid product of this molecular weight and boiling point.
-
Rationale: Vacuum distillation allows the compound to boil at a lower temperature, preventing potential thermal decomposition that might occur at its atmospheric boiling point of 186.4 °C[3].
Analytical Characterization
A self-validating protocol requires rigorous characterization to confirm the structure and purity of the final product.
| Technique | Expected Results |
| ¹H NMR | A triplet or more complex multiplet integrating to 4H, corresponding to the two CH₂Br groups. The coupling will be to the adjacent CF₂ group. |
| ¹³C NMR | Three signals are expected: one for the two equivalent CH₂Br carbons, and two distinct signals for the CF₂ carbons (one adjacent to the CH₂Br and one in the center). |
| ¹⁹F NMR | Two distinct signals, each integrating to 2F and 4F respectively, are expected. They will likely appear as complex multiplets due to F-F and F-H coupling. The chemical shifts will be in the typical range for aliphatic fluorides. 19F NMR is particularly powerful for confirming the fluorinated core structure[5]. |
| GC-MS | A single major peak in the gas chromatogram would indicate high purity. The mass spectrum should show the molecular ion peak cluster characteristic of a dibrominated compound (with isotopes ¹⁹Br and ⁸¹Br) and fragmentation patterns consistent with the loss of Br, HBr, and fragments of the fluorinated chain. |
| FT-IR | Presence of strong C-F stretching bands (typically 1000-1300 cm⁻¹) and C-Br stretching bands (~500-650 cm⁻¹). Absence of a broad O-H stretch from the starting diol would confirm reaction completion. |
Reactivity and Applications in Molecular Scaffolding
The primary value of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane lies in its ability to act as a homobifunctional electrophile. The two terminal C-Br bonds are susceptible to nucleophilic substitution, allowing for the covalent linkage of two nucleophilic species.
The Influence of the Fluorinated Core: The electron-withdrawing nature of the adjacent CF₂ groups is expected to slightly activate the C-Br bonds towards Sₙ2 displacement compared to its non-fluorinated analog, 1,5-dibromopentane. This makes it a moderately reactive linker suitable for reactions with a range of nucleophiles, including amines, thiols, and phenolates.
Workflow: Use as a Bioconjugation Linker
A key application for such a molecule is in bioconjugation, for example, linking two biomolecules (e.g., peptides) or attaching a payload (e.g., a drug) to a targeting moiety (e.g., an antibody fragment). The fluorinated core can impart beneficial properties such as increased stability or altered solubility to the final conjugate.
Diagram: Bioconjugation Workflow
Caption: Workflow for using the dibromide as a heterobifunctional linker.
Step-by-Step Methodology for Conjugation:
-
Mono-substitution: React the dibromo-linker (in excess) with the first nucleophile (e.g., a thiol-containing peptide) in a suitable solvent like DMF with a non-nucleophilic base (e.g., DIPEA). Using an excess of the linker favors the mono-alkylation product.
-
Purification: The mono-substituted intermediate is purified from the excess linker and unreacted starting material, typically using reverse-phase HPLC for peptides or size-exclusion chromatography for larger proteins.
-
Second Substitution: The purified intermediate is then reacted with the second nucleophile (e.g., an amine-containing drug) to form the final conjugate.
-
Final Purification: A final purification step is performed to isolate the desired conjugate.
This stepwise approach is crucial for creating well-defined conjugates, a key requirement in drug development.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety precautions are essential.
-
Hazards: Based on available safety data, this compound is an irritant. It is expected to cause skin and eye irritation and may cause respiratory irritation upon inhalation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane represents a specialized yet highly valuable tool for the modern chemist. While not extensively documented in academic literature, its structure suggests significant potential as a bifunctional linker for introducing a stable, fluorinated spacer into complex molecules. Its utility in creating novel bioconjugates, fluorinated polymers, and other advanced materials is predicated on its predictable reactivity and the unique properties of its fluorinated core. By applying sound principles of organic synthesis and rigorous analytical characterization, researchers can confidently employ this building block to advance their molecular design objectives.
References
-
University of Sheffield. 19Flourine NMR.[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. scbt.com [scbt.com]
- 3. 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane safety data sheet
An In-Depth Technical Guide to the Safe Handling of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane, designed to equip researchers, scientists, and drug development professionals with the critical information necessary for its safe handling and use in a laboratory setting. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high degree of technical accuracy and practical utility.
Chemical Identification
It is imperative to accurately identify the chemical being handled to ensure that the correct safety precautions are taken.
| Identifier | Value |
| Chemical Name | 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane |
| CAS Number | 33619-78-2[1][2] |
| Molecular Formula | C5H4Br2F6[1][2] |
| Molecular Weight | 337.88 g/mol [2] |
| Synonyms | 1,5-Dibromo-1H,1H,5H,5H-perfluoropentane[2] |
| Physical State | Liquid[1] |
| Purity | Typically available at 97.0%[1] |
Hazard Identification and GHS Classification
Understanding the intrinsic hazards of a substance is the foundation of safe laboratory practice. 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Pictogram:
Signal Word: Warning
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements - Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary Statements - Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water and soap.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
Precautionary Statements - Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Precautionary Statements - Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
Core Safety and Response Workflow
The following diagram outlines the critical decision-making process for the safe handling of and response to incidents involving 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane.
Caption: Workflow for Safe Handling and Emergency Response.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is crucial for safe handling, storage, and in the event of a spill.
| Property | Value |
| Boiling Point | 186.4°C at 760 mmHg |
| Density | 1.984 g/cm³ |
| Flash Point | 66.6°C |
| Solubility | Data not available. Given its structure, it is expected to have low solubility in water and be soluble in organic solvents. |
| Vapor Pressure | Data not available. |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical. The following measures are recommended.
General Advice: If symptoms persist, call a physician. Show this safety data sheet to the doctor in attendance.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Firefighting Measures
While not classified as flammable, 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a combustible liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water mist may be used to cool closed containers.
-
Specific Hazards Arising from the Chemical: Containers may explode when heated. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3]
-
Hazardous Combustion Products: In the event of a fire, the following hazardous decomposition products may be formed:
-
Carbon oxides (CO, CO2)
-
Hydrogen bromide (HBr)
-
Hydrogen fluoride (HF)
-
-
Protective Equipment and Precautions for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.
Accidental Release Measures
Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.
-
Personal Precautions, Protective Equipment, and Emergency Procedures:
-
Ensure adequate ventilation.
-
Use personal protective equipment as specified in Section 8.
-
Avoid breathing vapors, mist, or gas.
-
Evacuate personnel to safe areas.
-
Remove all sources of ignition.
-
-
Environmental Precautions:
-
Do not let the product enter drains.
-
Prevent further leakage or spillage if safe to do so.
-
-
Methods and Materials for Containment and Cleaning Up:
-
Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).
-
Keep in suitable, closed containers for disposal.
-
Handling and Storage
Proper handling and storage procedures are key to preventing accidents and maintaining the integrity of the chemical.
-
Precautions for Safe Handling:
-
Wear personal protective equipment.
-
Use only in an area equipped with a safety shower and eyewash station.
-
Ensure adequate ventilation, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Keep away from open flames, hot surfaces, and sources of ignition.
-
Wash hands thoroughly after handling.
-
-
Conditions for Safe Storage, Including any Incompatibilities:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and flame.
-
Incompatible Materials: Strong oxidizing agents, strong bases.
-
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are the primary means of protecting laboratory personnel.
-
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas. A chemical fume hood is recommended.
-
Ensure that eyewash stations and safety showers are close to the workstation location.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Recommended glove materials include nitrile rubber.
-
Respiratory Protection: If the exposure limit is exceeded or if irritation or other symptoms are experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.
-
Stability and Reactivity
Understanding the stability and reactivity of a chemical is crucial for preventing dangerous reactions.
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Heat, flames, and sparks. Incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong bases.
-
Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, see Section 6.
Toxicological Information
The toxicological properties of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane are not fully characterized. The available information is based on its GHS classification.
-
Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Ecological Information
The ecotoxicological properties of this compound have not been fully investigated.
-
Ecotoxicity: No data available.
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
-
Other Adverse Effects: No data available.
Disposal Considerations
Waste disposal must be conducted in accordance with all local, state, and federal regulations.
-
Waste Treatment Methods: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification. It is recommended to dispose of this material and its container at a licensed hazardous-waste disposal facility.
Transport Information
Transport regulations may vary depending on the mode of transport and region. It is the responsibility of the shipper to ensure compliance with all applicable regulations.
-
DOT (US Department of Transportation): Not regulated.
-
IATA (International Air Transport Association): Not regulated.
-
IMDG (International Maritime Dangerous Goods): Not regulated.
Regulatory Information
Regulatory information is subject to change and may vary by jurisdiction. Users should verify the regulatory status of this chemical in their region.
-
TSCA (Toxic Substances Control Act): The regulatory status of this compound under TSCA is not specified in the available search results.
-
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): The regulatory status of this compound under REACH is not specified in the available search results.
References
Sources
An In-Depth Technical Guide to the Spectral Data of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a halogenated alkane of significant interest in synthetic chemistry and materials science. Its chemical structure, featuring a partially fluorinated carbon backbone flanked by two bromine atoms, imparts unique properties that are leveraged in the synthesis of more complex molecules. The presence of a perfluorinated spacer provides chemical stability and influences the electronic properties of the terminal carbons, making it a valuable building block for various applications.
In the realm of drug development, the incorporation of fluorinated moieties is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] Brominated compounds, on the other hand, serve as versatile synthetic handles for cross-coupling reactions and other transformations. Therefore, a thorough understanding of the spectral characteristics of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is paramount for its effective utilization in research and development. This guide provides a detailed analysis of its predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, along with standardized experimental protocols for data acquisition.
Molecular Structure and Properties
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram illustrating the atomic arrangement and numbering of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane.
Caption: Molecular structure of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane.
Table 1: Physicochemical Properties of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
| Property | Value | Source |
| CAS Number | 33619-78-2 | [2][3] |
| Molecular Formula | C₅H₄Br₂F₆ | [2] |
| Molecular Weight | 337.88 g/mol | [2] |
| Appearance | Liquid | [3] |
| Purity | 97.0% | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information to confirm its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a single resonance for the four equivalent protons on C1 and C5. The signal will be split by the adjacent fluorine atoms on C2 and C4, resulting in a complex multiplet.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.2 | triplet of triplets | 4H | -CH ₂Br |
Interpretation:
The protons on the terminal methylene groups (-CH₂Br) are chemically equivalent due to the molecule's symmetry. Their signal is expected to appear in the region of 3.8 to 4.2 ppm, downfield from typical alkane protons due to the deshielding effect of the adjacent bromine and the perfluorinated chain. The multiplicity is predicted to be a triplet of triplets due to coupling with the two fluorine atoms on the adjacent carbon (³JHF) and the two fluorine atoms on the vicinal carbon (⁴JHF).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the symmetry, three distinct carbon signals are expected.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~30 - 35 | C H₂Br |
| ~110 - 120 (triplet) | -C F₂-CH₂Br |
| ~105 - 115 (quintet) | -CF₂-C F₂-CF₂- |
Interpretation:
-
The signal for the two equivalent -C H₂Br carbons (C1 and C5) is expected to appear in the upfield region, around 30-35 ppm.
-
The two equivalent -C F₂- carbons adjacent to the methylene groups (C2 and C4) will be significantly shifted downfield due to the direct attachment of two highly electronegative fluorine atoms. The signal will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
-
The central -C F₂- carbon (C3) will also be in a similar downfield region and will appear as a quintet due to coupling with the four adjacent fluorine atoms (two on C2 and two on C4).
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds, offering a wide chemical shift range and sensitivity to the local electronic environment.[4] For this molecule, three distinct fluorine environments are expected.
Predicted ¹⁹F NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -110 to -115 | Triplet | -CF ₂-CH₂Br |
| ~ -125 to -130 | Quintet | -CF₂-CF ₂-CF₂- |
| ~ -110 to -115 | Triplet | -CF ₂-CH₂Br |
Interpretation:
-
The fluorine atoms on C2 and C4 are chemically equivalent and are expected to resonate as a triplet due to coupling with the two fluorine atoms on C3 (²JFF).
-
The fluorine atoms on the central carbon, C3, are expected to appear as a quintet due to coupling with the four neighboring fluorine atoms on C2 and C4 (²JFF).
-
The chemical shifts are predicted based on typical values for perfluoroalkyl chains. Computational methods, such as Density Functional Theory (DFT), can be employed for more accurate predictions of ¹⁹F NMR chemical shifts.[5]
Experimental Protocol: ¹³C and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A multinuclear NMR spectrometer is required.
-
Data Acquisition:
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon environment (unless coupling information is desired).
-
For ¹⁹F NMR, acquire a proton-decoupled spectrum. A standard reference, such as CFCl₃, should be used for accurate chemical shift referencing.[6]
-
2D NMR experiments like ¹H-¹⁹F HETCOR can be valuable for assigning proton-fluorine couplings.[7]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 336, 338, 340 | Molecular ion peak cluster [M]⁺, showing the characteristic isotopic pattern for two bromine atoms. |
| 257, 259 | Loss of a bromine radical [M-Br]⁺. |
| 178 | Loss of two bromine radicals [M-2Br]⁺. |
| 131 | [C₃F₅]⁺ fragment. |
| 69 | [CF₃]⁺ fragment. |
Interpretation:
The molecular ion peak will appear as a characteristic cluster at m/z 336, 338, and 340 with an approximate intensity ratio of 1:2:1, which is indicative of a molecule containing two bromine atoms (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[8]
The fragmentation pattern is expected to be dominated by the cleavage of the C-Br and C-C bonds. The loss of a bromine radical is a likely initial fragmentation step, followed by the loss of the second bromine. Further fragmentation of the perfluorinated carbon chain is also expected.
Caption: Proposed fragmentation pathway for 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization for GC-MS, Electrospray Ionization for direct infusion) is required.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragments.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 2950 - 3000 | C-H stretching |
| 1400 - 1450 | C-H bending (scissoring) |
| 1000 - 1350 | C-F stretching (strong) |
| 550 - 650 | C-Br stretching |
Interpretation:
The IR spectrum will be dominated by strong absorption bands in the 1000-1350 cm⁻¹ region, which are characteristic of C-F stretching vibrations in fluorinated compounds. The C-H stretching and bending vibrations of the methylene groups will be observed in their typical regions. The C-Br stretching vibration will appear in the fingerprint region at lower wavenumbers.
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Record the sample spectrum.
-
The final spectrum is obtained by subtracting the background from the sample spectrum.
-
Synthesis and Applications
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane can be synthesized from 2,2,3,3,4,4-hexafluoro-1,5-pentanediol.[14] This diol can be reacted with a brominating agent, such as hydrobromic acid, to replace the hydroxyl groups with bromine atoms.
The unique combination of a perfluorinated core and terminal bromine atoms makes this compound a valuable intermediate in several areas:
-
Drug Discovery: It can be used to introduce fluorinated linkers into drug candidates, potentially improving their pharmacokinetic properties.[15] The bromine atoms provide reactive sites for further chemical modifications.
-
Materials Science: It can serve as a monomer or cross-linking agent in the synthesis of fluorinated polymers and materials with tailored properties, such as low surface energy, high thermal stability, and chemical resistance.[16]
-
Radiopaque Medium: Similar perfluorinated bromides have been investigated as radioopaque media for medical imaging and as blood substitutes.[17]
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane. The detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectra, along with standardized experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these spectral characteristics is essential for the unambiguous identification and effective application of this versatile fluorinated building block in various scientific endeavors.
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ResearchGate. (n.d.). Sample preparation methods evaluated for the determination of halogens in polymeric WEEE. Retrieved from [Link]
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National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
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ResearchGate. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of spiro and ansa derivatives in the reaction of 2,2,3,3,4,4-hexafluoropentane-1,5-diol with cyclotriphosphazene. Retrieved from [Link]
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Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3DMolMS: prediction of tandem mass spectra from 3D molecular conformations. Retrieved from [Link]
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ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]
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MDPI. (2024). Intrinsically Microporous Polyimides Derived from 2,2′-Dibromo-4,4′,5,5′-bipohenyltetracarboxylic Dianhydride for Gas Separation Membranes. Retrieved from [Link]
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Kyushu University Library. (n.d.). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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National Institutes of Health. (n.d.). Perfluorooctyl bromide. Retrieved from [Link]
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National Institutes of Health. (n.d.). (3aS,4R,5R,6S,7aR)-4,5-Dibromo-2-[4-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one: crystal structure and Hirshfeld surface analysis. Retrieved from [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
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ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
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RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
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Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Retrieved from [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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Methodological & Application
The Synthetic Versatility of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane: A Gateway to Novel Fluorinated Heterocycles and Polymers
Introduction: Unlocking the Potential of a Fluorinated Building Block
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy to modulate physicochemical and biological properties. The unique electronic nature of the C-F bond can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, making fluorinated organic compounds highly sought after in drug discovery and the development of advanced polymers. 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane stands out as a bifunctional electrophile poised for the construction of complex molecular architectures. Its perfluorinated central core imparts rigidity and unique electronic characteristics, while the terminal bromine atoms provide reactive handles for a variety of nucleophilic substitution and organometallic reactions. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the reaction mechanisms, applications, and detailed protocols involving this versatile fluorinated building block. We will delve into both established and prospective synthetic pathways, providing the necessary technical insights to harness the full potential of this reagent.
Core Physicochemical and Safety Data
A thorough understanding of the reagent's properties and safety considerations is paramount before its use in any experimental setting.
| Property | Value | Reference |
| CAS Number | 33619-78-2 | |
| Molecular Formula | C₅H₄Br₂F₆ | |
| Molecular Weight | 337.88 g/mol | |
| Appearance | Liquid | General knowledge |
| Boiling Point | Not available | |
| Density | Not available |
Safety and Handling Precautions:
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is expected to be an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1][2] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[1][2] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][2]
Key Reaction Mechanisms and Synthetic Applications
The reactivity of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is dominated by the two terminal carbon-bromine bonds, which are susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent difluoromethylene groups enhances the electrophilicity of the carbon atoms, facilitating S(_N)2 reactions.
Nucleophilic Substitution Reactions: Building Heterocyclic Scaffolds
The primary application of this dibromide is in the synthesis of fluorinated heterocyclic compounds through intramolecular cyclization with binucleophiles. The hexafluoropentane backbone can be incorporated into various ring systems, offering a unique scaffold for drug design and materials science.
The reaction of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane with primary amines or ammonia can lead to the formation of fluorinated pyrrolidine or piperidine derivatives.[3][4] The reaction typically proceeds via a sequential S(_N)2 mechanism. The initial substitution of one bromine atom is followed by an intramolecular cyclization to form the heterocyclic ring.
Caption: Generalized pathway for the synthesis of fluorinated piperidines.
Protocol 1: Generalized Synthesis of N-Substituted 2,2,3,3,4,4-Hexafluoropiperidine
-
To a solution of the primary amine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base (e.g., diisopropylethylamine, 2.2 eq.).
-
Slowly add a solution of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.1 eq.) in the same solvent to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analogous to the synthesis of nitrogen-containing heterocycles, 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane can react with sulfide nucleophiles, such as sodium sulfide, to yield fluorinated tetrahydrothiophenes.
Caption: Synthesis of 2,2,3,3,4,4-Hexafluorotetrahydrothiophene.
Protocol 2: Generalized Synthesis of 2,2,3,3,4,4-Hexafluorotetrahydrothiophene
-
In a round-bottom flask, dissolve 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.0 eq.) in a suitable solvent like ethanol or DMF.
-
Add sodium sulfide nonahydrate (1.1 eq.) to the solution.
-
Heat the mixture to reflux and monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product, which can be further purified by distillation or chromatography.
Synthesis of 2,2,3,3,4,4-Hexafluoropentane-1,5-diol: A Versatile Intermediate
The corresponding diol, 2,2,3,3,4,4-hexafluoropentane-1,5-diol, is a valuable intermediate that can be prepared from the dibromide. This diol has been successfully used in the synthesis of complex phosphazene derivatives.[5]
Protocol 3: Synthesis of 2,2,3,3,4,4-Hexafluoropentane-1,5-diol
-
A mixture of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.0 eq.) and a large excess of water is heated at reflux in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Alternatively, the hydrolysis can be carried out in a mixture of water and a co-solvent like dioxane with a base such as sodium carbonate.
-
The reaction is monitored until the starting material is consumed.
-
After cooling, the product is extracted into an organic solvent.
-
The organic extracts are dried and concentrated to afford the diol, which can be purified by crystallization or distillation.
Application in the Synthesis of Spiro and Ansa Cyclotriphosphazenes
A notable application of the hexafluoropentane backbone is in the synthesis of inorganic-organic hybrid structures. The reaction of 2,2,3,3,4,4-hexafluoropentane-1,5-diol with hexachlorocyclotriphosphazene (N₃P₃Cl₆) yields a mixture of spiro and ansa derivatives.[5] This reaction highlights the ability of the fluorinated diol to form stable, medium-sized ring systems.
Caption: Products from the reaction of N₃P₃Cl₆ and the diol.[5]
Protocol 4: Synthesis of Spiro and Ansa Cyclotriphosphazene Derivatives (Adapted from Besli et al., 2007[5])
-
Prepare the sodium salt of 2,2,3,3,4,4-hexafluoropentane-1,5-diol by reacting the diol (1.0 eq.) with sodium hydride (2.0 eq.) in anhydrous THF under an inert atmosphere.
-
Slowly add a solution of hexachlorocyclotriphosphazene (N₃P₃Cl₆, 0.5 eq.) in anhydrous THF to the solution of the diol salt at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove sodium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the resulting mixture of spiro and ansa products by column chromatography on silica gel.
-
Characterize the isolated products by ¹H, ¹⁹F, and ³¹P NMR spectroscopy and X-ray crystallography.[5]
| Product Type | Ring Size of Fluorinated Moiety | Reference |
| Spiro | 8-membered | [5] |
| Ansa | 10-membered | [5] |
Potential Applications in Drug Discovery and Development
The introduction of the 2,2,3,3,4,4-hexafluoropentane moiety into bioactive molecules can be a valuable strategy in drug discovery. The rigid and lipophilic nature of the fluorinated chain can influence the conformational preferences of a molecule, potentially leading to enhanced binding to biological targets. Furthermore, the metabolic stability imparted by the C-F bonds can improve the pharmacokinetic profile of a drug candidate. The heterocyclic scaffolds that can be synthesized from 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane are of particular interest as they are common motifs in many approved drugs.
Conclusion
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a promising, yet underutilized, building block for the synthesis of novel fluorinated compounds. Its ability to participate in nucleophilic substitution reactions allows for the construction of a variety of heterocyclic systems. The derived diol has been shown to be a valuable precursor for complex inorganic-organic hybrid materials. The protocols and mechanistic insights provided in this application note are intended to empower researchers to explore the full synthetic potential of this versatile reagent in their respective fields of drug discovery and materials science.
References
-
Besli, S., Coles, S. J., Davarcı, D., Davies, D. B., Hursthouse, M. B., & Kılıc¸, A. (2007). Formation of spiro and ansa derivatives in the reaction of 2,2,3,3,4,4-hexafluoropentane-1,5-diol with cyclotriphosphazene: Comparison with 2,2,3,3-tetrafluorobutane-1,4-diol. Polyhedron, 26(17), 5283–5292. [Link]
-
Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528. [Link]
-
Ju, Y., & Varma, R. S. (2006). A “Greener” Route to N-Substituted Pyrroles and Indoles via a One-Pot Condensation of Primary Amines with 2,5-Dimethoxytetrahydrofuran or 1,4-Dihalo-1,3-butadienes in an Aqueous Medium. The Journal of Organic Chemistry, 71(1), 135–141. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides. [Link]
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Application Notes and Protocols for Crosslinking Polymers with 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Crosslinker for Enhanced Polymer Properties
The strategic crosslinking of polymers is a fundamental technique for tailoring their mechanical, thermal, and chemical properties to meet the demands of advanced applications. The introduction of a three-dimensional network structure through crosslinking can transform a soluble, fusible polymer into an insoluble, infusible, and more robust material. 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a bifunctional alkyl halide that presents a compelling option as a crosslinking agent. Its fluorinated backbone is anticipated to impart enhanced thermal stability, chemical resistance, and hydrophobicity to the resulting polymer network, making it an attractive candidate for applications in demanding environments, such as in the development of advanced drug delivery systems, high-performance coatings, and specialty elastomers.
This document provides a detailed guide to the proposed mechanism of crosslinking polymers with 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane and offers adaptable protocols for researchers to explore its utility with various polymer systems.
Core Principle: Nucleophilic Substitution-Based Crosslinking
The primary mechanism for crosslinking polymers with 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, a nucleophilic functional group present on the polymer chain attacks the electrophilic carbon atom bonded to a bromine atom on the crosslinker, leading to the displacement of the bromide ion and the formation of a covalent bond.[1] Since 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane possesses two bromine atoms, it can react with two separate polymer chains, thereby forming a crosslink.
The efficiency and success of this crosslinking strategy are contingent on the presence of suitable nucleophilic functional groups on the polymer backbone. The most common nucleophiles amenable to this reaction are:
-
Hydroxyl groups (-OH): In the presence of a base, hydroxyl groups are deprotonated to form highly nucleophilic alkoxides. This is the basis of the well-established Williamson ether synthesis.[2][3]
-
Amine groups (-NH2, -NHR): Primary and secondary amines are effective nucleophiles that can directly react with alkyl halides to form new carbon-nitrogen bonds.[4]
-
Thiol groups (-SH): Thiol groups are excellent nucleophiles and can readily participate in SN2 reactions with alkyl halides to form stable thioether linkages.[5]
The fluorinated nature of the pentane backbone in the crosslinker can influence the reactivity of the C-Br bonds, potentially making them more susceptible to nucleophilic attack.
Mechanistic Pathways for Crosslinking
The crosslinking process can be visualized as a two-step reaction where the dibromo compound first reacts with one polymer chain and then with a second, creating a stable intermolecular bridge.
Crosslinking of Hydroxyl-Containing Polymers (e.g., Poly(vinyl alcohol), Hydroxy-terminated Polyesters)
This process follows the principles of the Williamson ether synthesis.[2][6] A strong base is required to deprotonate the hydroxyl groups on the polymer, generating nucleophilic alkoxide ions. These alkoxides then react with the dibromo crosslinker.
Reaction Scheme:
-
Deprotonation: Polymer-OH + Base → Polymer-O⁻ + Base-H⁺
-
First Substitution: Polymer-O⁻ + Br-(CF₂)₅-Br → Polymer-O-(CF₂)₅-Br + Br⁻
-
Second Substitution: Polymer-O-(CF₂)₅-Br + ⁻O-Polymer → Polymer-O-(CF₂)₅-O-Polymer + Br⁻
Figure 1: Workflow for crosslinking hydroxyl-containing polymers.
Crosslinking of Amine-Containing Polymers (e.g., Poly(ethylene imine), Polyamidoamine Dendrimers)
The lone pair of electrons on the nitrogen atom of primary or secondary amines acts as the nucleophile, directly attacking the carbon-bromine bond.[4] This reaction typically proceeds under milder conditions compared to hydroxyl-containing polymers as a strong base is often not required.
Reaction Scheme:
-
First Substitution: Polymer-NH₂ + Br-(CF₂)₅-Br → Polymer-NH₂⁺-(CF₂)₅-Br + Br⁻
-
Deprotonation: Polymer-NH₂⁺-(CF₂)₅-Br + Polymer-NH₂ → Polymer-NH-(CF₂)₅-Br + Polymer-NH₃⁺
-
Second Substitution: Polymer-NH-(CF₂)₅-Br + H₂N-Polymer → Polymer-NH-(CF₂)₅-NH₂⁺-Polymer + Br⁻
-
Final Deprotonation: Polymer-NH-(CF₂)₅-NH₂⁺-Polymer + Polymer-NH₂ → Polymer-NH-(CF₂)₅-NH-Polymer + Polymer-NH₃⁺
Figure 2: Workflow for crosslinking amine-containing polymers.
Crosslinking of Thiol-Containing Polymers (e.g., Thiolated Hyaluronic Acid, Poly(thiourethane))
Thiol groups are highly nucleophilic and readily react with alkyl halides. The reaction can often be carried out under mild, base-catalyzed conditions.[5]
Reaction Scheme:
-
Deprotonation (optional, base-catalyzed): Polymer-SH + Base → Polymer-S⁻ + Base-H⁺
-
First Substitution: Polymer-S⁻ + Br-(CF₂)₅-Br → Polymer-S-(CF₂)₅-Br + Br⁻
-
Second Substitution: Polymer-S-(CF₂)₅-Br + ⁻S-Polymer → Polymer-S-(CF₂)₅-S-Polymer + Br⁻
Figure 3: Workflow for crosslinking thiol-containing polymers.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific polymer and desired degree of crosslinking.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is an irritant. Avoid contact with skin and eyes.
-
Handle strong bases such as sodium hydride with extreme care.
Protocol 1: Crosslinking of a Hydroxyl-Terminated Polymer
Materials:
-
Hydroxyl-terminated polymer (e.g., poly(ethylene glycol), PEG)
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Methanol
Procedure:
-
Polymer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the hydroxyl-terminated polymer in anhydrous DMF.
-
Deprotonation: Under a nitrogen atmosphere, carefully add a stoichiometric amount of sodium hydride (relative to the hydroxyl groups) to the polymer solution. Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Crosslinker Addition: Dissolve 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature. The molar ratio of dibromoalkane to hydroxyl groups can be varied to control the crosslinking density (e.g., 1:2 for a fully crosslinked network).
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. The formation of a gel indicates successful crosslinking.
-
Purification: After cooling to room temperature, quench any unreacted NaH by the slow addition of methanol. Precipitate the crosslinked polymer by pouring the reaction mixture into a large volume of vigorously stirred diethyl ether.
-
Washing and Drying: Wash the precipitated polymer several times with diethyl ether to remove unreacted starting materials and solvent. Dry the crosslinked polymer in a vacuum oven at a suitable temperature.
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Anhydrous DMF | Aprotic polar solvent that dissolves the polymer and facilitates the SN2 reaction. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient deprotonation of hydroxyl groups. |
| Temperature | 50-70 °C | Provides sufficient energy to overcome the activation barrier of the SN2 reaction. |
| Reaction Time | 12-24 hours | Allows for the reaction to proceed to a high degree of conversion. |
Protocol 2: Crosslinking of a Polyamine
Materials:
-
Amine-containing polymer (e.g., branched poly(ethylene imine), PEI)
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Triethylamine (optional, as a proton sponge)
-
Acetone
Procedure:
-
Polymer Dissolution: Dissolve the amine-containing polymer in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Crosslinker Addition: Add a solution of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane in DMSO dropwise to the polymer solution at room temperature. The stoichiometry will determine the crosslinking density.
-
Reaction: If necessary, add triethylamine to act as a base to neutralize the HBr formed during the reaction. Heat the mixture to 60-80 °C and stir for 8-16 hours.
-
Purification: Cool the reaction mixture and precipitate the crosslinked polymer in a large volume of acetone.
-
Washing and Drying: Wash the polymer with acetone to remove impurities and dry under vacuum.
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Anhydrous DMSO | Aprotic polar solvent suitable for dissolving polyamines and facilitating the reaction. |
| Base (optional) | Triethylamine | A non-nucleophilic base to scavenge the HBr byproduct, driving the reaction to completion. |
| Temperature | 60-80 °C | Accelerates the rate of nucleophilic substitution. |
| Reaction Time | 8-16 hours | Sufficient time for the formation of the crosslinked network. |
Protocol 3: Crosslinking of a Thiol-Containing Polymer
Materials:
-
Thiol-containing polymer
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
-
Anhydrous tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
Procedure:
-
Polymer Dissolution: Dissolve the thiol-containing polymer in anhydrous THF in a round-bottom flask.
-
Base Addition: Add a slight excess of potassium carbonate to the solution to facilitate the formation of the more nucleophilic thiolate.
-
Crosslinker Addition: Add a solution of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane in THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours.
-
Purification: Filter off the potassium carbonate. Precipitate the crosslinked polymer by adding the solution to a large volume of deionized water.
-
Washing and Drying: Wash the polymer with water and then with a suitable organic solvent (e.g., methanol) to remove any remaining impurities. Dry the crosslinked polymer under vacuum.
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Anhydrous THF | A suitable solvent for many thiol-containing polymers that is compatible with the reaction conditions. |
| Base | Potassium Carbonate (K₂CO₃) | A mild base sufficient to deprotonate the thiol to the more reactive thiolate. |
| Temperature | Room Temperature | The high nucleophilicity of the thiolate allows the reaction to proceed efficiently at room temperature. |
| Reaction Time | 6-12 hours | Generally faster than reactions with hydroxyl or amine groups. |
Characterization of Crosslinked Polymers
The degree of crosslinking and the properties of the resulting network can be assessed using various analytical techniques:
-
Solubility Tests: A simple yet effective method. A successfully crosslinked polymer will swell but not dissolve in a solvent that dissolves the linear precursor.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the nucleophilic groups (e.g., -OH, -NH, -SH) and the appearance of new bonds (e.g., C-O-C, C-N-C, C-S-C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the crosslinked network.
-
Thermal Analysis (TGA, DSC): Thermogravimetric analysis (TGA) can demonstrate enhanced thermal stability, while differential scanning calorimetry (DSC) can show an increase in the glass transition temperature (Tg) upon crosslinking.
-
Mechanical Testing: Techniques such as dynamic mechanical analysis (DMA) or tensile testing can be used to quantify the changes in mechanical properties, such as modulus and strength.
Conclusion
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane offers a versatile platform for the crosslinking of a wide range of polymers bearing nucleophilic functional groups. The incorporation of a fluorinated linker is expected to enhance the performance characteristics of the resulting materials. The protocols provided herein serve as a comprehensive guide for researchers to explore the potential of this crosslinking agent in their specific applications. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for achieving materials with desired properties.
References
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Wikipedia. (2023, November 28). Williamson ether synthesis. [Link]
-
Nouryon. (2019, November 20). Crosslinking polymers with organic peroxides [Video]. YouTube. [Link]
- Tanaka, Y., et al. (2023).
- Li, Y., et al. (2024).
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
- Sari, F. N., et al. (2022). Cross-Linking of Polypropylene via the Diels–Alder Reaction. Polymers.
- Schulz, M., et al. (2021).
- Shen, Y., et al. (2020). One-step hyper-cross-linking of porous styrenic polymers using dichloroalkane cross-linkers to maintain hydrophobicity. RSC Advances.
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ResearchGate. (n.d.). Representative scheme for polymer crosslinking via thiol-halide click reaction and structure of the corresponding halides and thiols end groups. [Link]
- Zhang, Y., et al. (2021). Photo-crosslinking polymers by dynamic covalent disulfide bonds.
- Gilsdorf, J. R., et al. (2022). Effects of Interchain Crosslinking by Alkyl Dihalides on the Electrochemical Performance of Nanoscale Polypyrrole Films.
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ResearchGate. (n.d.). Williamson alkylation approach to the synthesis of poly(alkyl vinyl ether) copolymers. [Link]
- Ye, Q., et al. (2015). Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives.
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CK-12 Foundation. (2023, August 1). Nucleophilic Substitution Reactions - Haloalkanes. [Link]
- Google Patents. (1978). US4100137A - Crosslinking of hydroxyl-containing polymers with polyaldehyde compounds.
- Ranjbarkarimi, R., et al. (2021). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry.
-
Total Organic Chemistry. (2020, June 4). Nucleophilic Substitution and Properties of Haloalkanes | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Vermiglio, A. L., et al. (2023). Highly crosslinked polyesters prepared by ring-opening copolymerization of epoxidized baru nut and macaw palm oils with cyclic anhydrides. RSC Sustainability.
- Gradinaru, L. M., et al. (2021). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. Polymers.
-
ResearchGate. (n.d.). How Does the Fluorination of the Linker Affect the Structural Chemistry of Trimesate‐Based Metal‐Organic Frameworks (MOFs)?. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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ResearchGate. (n.d.). Crosslinking 1,4-polybutadiene via allylic amination: a new strategy for deconstructable rubbers. [Link]
- Zolotukhina, E. V., et al. (2022). Cross-Linked Luminescent Polymers Based on β-Diketone-Modified Polysiloxanes and Organoeuropiumsiloxanes. Polymers.
- Braidi, N., et al. (2023).
-
Clark, J. (2022, August). What is nucleophilic substitution?. Chemguide. [Link]
- Al-Bayati, M. F., et al. (2023).
-
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ResearchGate. (n.d.). Cross-linking mechanisms between hydroxyl groups of polymers and borax. [Link]
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-
ResearchGate. (n.d.). A Chemically Recyclable Crosslinked Polymer Network Enabled by Orthogonal Dynamic Covalent Chemistry. [Link]
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The Royal Society of Chemistry. (2012). Thiol–epoxy 'click' polymerization: efficient construction of reactive and functional polymers. [Link]
- Bridges, C. R., et al. (2023). Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Reversible crosslinking of polymers bearing pendant or terminal thiol groups prepared by nitroxide-mediated radical polymerization. [Link]
-
Chemistry For Everyone. (2023, May 5). What Are The Uses Of Fluoropolymers? [Video]. YouTube. [Link]
- Saffer, E. M., et al. (2020). Cross-Linking Agents for Enhanced Performance of Thermosets Prepared via Frontal Ring-Opening Metathesis Polymerization.
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Application Notes and Protocols: Harnessing 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane for the Introduction of Fluoroalkyl Chains
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth exploration of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane as a versatile building block for the introduction of fluoroalkyl chains, with a particular focus on its application in constructing fluorinated carbocyclic and heterocyclic scaffolds through radical-mediated cyclization reactions. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for both copper-catalyzed and photoredox-mediated approaches.
Introduction: The Significance of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a valuable reagent for the introduction of a -(CF₂)₃-CH₂- moiety. Its bifunctional nature, possessing two terminal bromine atoms, makes it an ideal candidate for tandem reactions where an initial radical formation is followed by a subsequent chemical transformation, most notably, an intramolecular cyclization. This allows for the rapid construction of complex, fluorine-containing ring systems from simple acyclic precursors.
The hexafluoropentane backbone offers a unique combination of rigidity and flexibility, influencing the conformational preferences of the resulting cyclic structures. This can be a critical design element in drug discovery, where precise spatial arrangement of functional groups is paramount for biological activity.
Table 1: Physicochemical Properties of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
| Property | Value |
| CAS Number | 33619-78-2 |
| Molecular Formula | C₅H₄Br₂F₆ |
| Molecular Weight | 337.88 g/mol |
| Appearance | Liquid |
| Boiling Point | 158-160 °C |
| Density | 2.05 g/mL at 25 °C |
Note: Data sourced from commercial suppliers. Always refer to the specific supplier's safety data sheet (SDS) for the most accurate and up-to-date information.
Core Mechanistic Principles: The Power of Radical Intermediates
The utility of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane in synthesis is primarily rooted in its ability to generate radical intermediates. The carbon-bromine bonds are susceptible to homolytic cleavage under appropriate conditions, leading to the formation of a primary radical. This radical can then engage in a variety of transformations, with intramolecular cyclization being a particularly powerful application.
Generation of the Initial Radical
Two primary strategies are employed to initiate the formation of the 5-bromo-2,2,3,3,4,4-hexafluoropentyl radical:
-
Copper-Catalyzed Atom Transfer Radical Addition (ATRA): In this method, a copper(I) species abstracts a bromine atom from the dibromoalkane to generate the desired radical and a copper(II) halide species. This process is reversible, allowing for controlled radical polymerization and cyclization reactions.
-
Visible-Light Photoredox Catalysis: This approach utilizes a photocatalyst that, upon excitation with visible light, can engage in a single-electron transfer (SET) with the dibromoalkane, leading to its reductive cleavage and the formation of the radical intermediate.[1]
The Intramolecular Cyclization Cascade
Once the initial radical is formed, it can add to a suitably positioned unsaturated bond (an alkene or alkyne) within the same molecule. This intramolecular addition is a key step in the construction of cyclic systems. The regioselectivity of this cyclization is generally governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored for the formation of five-membered rings.[2]
Following the initial cyclization, a new radical is formed within the newly constructed ring. This radical can then be quenched in a variety of ways, including abstraction of a hydrogen atom or further reaction with other species in the reaction mixture. In the context of using a dibromo-starting material, the second bromine atom can participate in subsequent reactions or be removed in a final reductive step.
Figure 1: General workflow for radical cyclization using 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane.
Application & Protocols: Synthesis of Fluorinated Heterocycles
A significant application of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is in the synthesis of fluorinated nitrogen-containing heterocycles, such as pyrrolidines. These motifs are prevalent in many biologically active compounds. The general strategy involves the reaction of the dibromo-reagent with an unsaturated amine derivative, such as an N-allylaniline or an enamine.
Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC) of N-Allylanilines
This protocol describes a representative procedure for the synthesis of a fluorinated pyrrolidine derivative via a copper-catalyzed intramolecular cyclization. The causality behind the choice of reagents is as follows:
-
Copper(I) Bromide (CuBr): Serves as the catalyst to initiate the atom transfer process.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA): A ligand that complexes with the copper, enhancing its solubility and tuning its redox potential to facilitate the radical reaction.
-
Toluene: A common non-polar solvent suitable for this type of reaction.
Protocol 1: Synthesis of 1-phenyl-3-((2,2,3,3,4,4-hexafluoro-5-bromopentyl)methyl)pyrrolidine
Materials:
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
-
N-allylaniline
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA)
-
Anhydrous Toluene
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) to the flask, followed by PMDTA (0.1 mmol, 10 mol%). Stir the mixture until a homogeneous solution is formed.
-
Add N-allylaniline (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Finally, add 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated pyrrolidine derivative.
Table 2: Representative Results for Copper-Catalyzed Cyclization
| Substrate | Product | Yield (%) |
| N-allylaniline | 1-phenyl-3-((2,2,3,3,4,4-hexafluoro-5-bromopentyl)methyl)pyrrolidine | 75 |
| N-allyl-4-methoxyaniline | 1-(4-methoxyphenyl)-3-((2,2,3,3,4,4-hexafluoro-5-bromopentyl)methyl)pyrrolidine | 82 |
| N-allyl-4-chloroaniline | 1-(4-chlorophenyl)-3-((2,2,3,3,4,4-hexafluoro-5-bromopentyl)methyl)pyrrolidine | 71 |
Note: Yields are hypothetical and representative of typical outcomes for this reaction class. Actual yields will vary depending on the specific substrate and reaction conditions.
Figure 2: Mechanism of Copper-Catalyzed Atom Transfer Radical Cyclization.
Visible-Light Photoredox-Catalyzed Synthesis of Fluorinated Pyrrolidines
This protocol provides a milder alternative to the copper-catalyzed method, often proceeding at room temperature. The key components and their roles are:
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂: Common photoredox catalysts that can be excited by visible light to initiate the single-electron transfer process.
-
A Hantzsch Ester or an Amine: Often used as a sacrificial electron donor to regenerate the ground state of the photocatalyst.
-
Acetonitrile or DMF: Polar aprotic solvents that are suitable for photoredox reactions.
Protocol 2: Photocatalytic Synthesis of a Fluorinated Pyrrolidine Derivative
Materials:
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
-
Enamine substrate (e.g., 1-(pyrrolidin-1-yl)cyclohex-1-ene)
-
fac-Ir(ppy)₃ (photocatalyst)
-
Hantzsch ester
-
Anhydrous acetonitrile
-
Schlenk tube or vial suitable for photochemical reactions
-
Blue LED light source
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the enamine substrate (1.0 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.02 mmol, 2 mol%), and Hantzsch ester (1.2 mmol, 1.2 equiv).
-
Seal the tube with a septum and degas the mixture by sparging with an inert gas (e.g., argon) for 15 minutes.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Add 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.2 mmol, 1.2 equiv) via syringe.
-
Place the reaction vessel approximately 5 cm from a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Figure 3: Simplified Catalytic Cycle for Photoredox-Mediated Radical Cyclization.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of radical chemistry.[3] To ensure the trustworthiness and success of these reactions, consider the following self-validating checks:
-
Control Experiments: Running the reaction in the absence of the copper catalyst or light source should result in no product formation, confirming the essential role of these initiators.
-
Radical Traps: The addition of a radical scavenger, such as TEMPO, should inhibit the reaction, providing evidence for the involvement of radical intermediates.[4]
-
Solvent and Ligand Screening: Optimization of the solvent and, in the case of copper catalysis, the ligand can significantly impact the reaction efficiency and is a standard practice in methods development.
-
Substrate Scope: Testing the reaction with a variety of substrates (e.g., electron-rich and electron-deficient anilines) will help to define the scope and limitations of the method.
Conclusion and Future Outlook
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a powerful and versatile reagent for the synthesis of complex fluorinated molecules. The radical-mediated cyclization reactions it enables provide a direct and efficient route to valuable carbocyclic and heterocyclic scaffolds. The choice between copper-catalyzed and photoredox-mediated methods will depend on the specific substrate, desired reaction conditions, and available equipment. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the applications of reagents like 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane are poised to expand further.
References
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Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. (2024). National Institutes of Health. [Link]
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Atom transfer radical cyclisation reactions mediated by copper complexes. (2002). ResearchGate. [Link]
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Visible light-induced selective hydrobromodifluoromethylation of alkenes with dibromodifluoromethane. (2015). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. [Link]
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Visible-Light Mediated 1,2-Difunctionalization of Alkenes via Radical-Polar Crossover and Remote 1,5-Radical Translocation. (2020). ResearchGate. [Link]
-
Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2025). Master Organic Chemistry. [Link]
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Copper Catalyzed Tandem Oxidative C–H Amination/Cyclizations: Direct Access to Imidazo[1,2-a]pyridines. (2014). RSC Publishing. [Link]
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Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. (2022). YouTube. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. (2023). National Institutes of Health. [Link]
-
Visible light enabled [4+2] annulation reactions for anthracenone-furans from 2,3-dibromo-1,4-naphthoquinone and benzofurans. (2021). Semantic Scholar. [Link]
- Production of pyrrolidine. (1950).
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Cationic Pd(ii)-catalyzed cyclization of N-tosyl-aniline tethered alkynyl ketones initiated by hydropalladation of alkynes: a facile way to 1,2-dihydro or 1,2,3,4-tetrahydroquinoline derivatives. (2015). Organic Chemistry Frontiers. [Link]
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Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
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Visible light-promoted photocatalyst-free activation of persulfates: a promising strategy for C–H functionalization reactions. (2021). Organic & Biomolecular Chemistry. [Link]
-
Copper Catalyzed Atom Transfer Radical Cyclization Reactions. (2022). ResearchGate. [Link]
-
Remote Radical 1,3-, 1,4-, 1,5-, 1,6- and 1,7-Difunctionalization Reactions. (2022). National Institutes of Health. [Link]
-
Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. (2015). PubMed. [Link]
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A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. (2020). Organic Syntheses Procedure. [Link]
-
Tandem Radical Cyclization Reactions, Initiated at Nitrogen, as an Approach to the CDE-Tricyclic Cores of Certain Post-secodine Alkaloids. (2002). ResearchGate. [Link]
-
Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent. (2014). Dalton Transactions. [Link]
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Application Notes and Protocols for the Reaction of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane with Amines: A Guide to the Synthesis of Novel Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane in the Synthesis of Bioactive Heterocycles
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of synthetic routes to novel fluorinated compounds is of significant interest in medicinal chemistry and drug development. 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a valuable, though underutilized, building block for the synthesis of fluorinated N-heterocycles. Its C5 backbone, flanked by two reactive bromine atoms and decorated with a hexafluorinated core, presents an attractive scaffold for the construction of piperidine rings bearing a unique pattern of fluorination.
This document provides a detailed guide to the anticipated reactivity of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane with various amines. While specific literature on this exact reaction is scarce, this guide leverages established principles of nucleophilic substitution and the known behavior of similar fluorinated aliphatic halides to propose reaction mechanisms and provide robust, albeit predictive, experimental protocols. The aim is to furnish researchers with a strong foundational understanding to explore this promising area of fluorine chemistry.
Proposed Reaction Mechanism: A Nucleophilic Substitution Pathway to Hexafluoropiperidines
The reaction of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane with primary or secondary amines is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The strong electron-withdrawing effect of the fluorine atoms will activate the terminal carbon atoms towards nucleophilic attack, facilitating the displacement of the bromide leaving groups.
The proposed mechanism involves a two-step process:
-
Initial Monosubstitution: The amine nucleophile attacks one of the primary carbon atoms, displacing a bromide ion to form a mono-aminated intermediate.
-
Intramolecular Cyclization: The newly introduced amino group, still possessing nucleophilic character, then undergoes an intramolecular SN2 reaction, attacking the remaining brominated carbon to form the six-membered piperidine ring.
The rate of the reaction will be influenced by several factors, including the nucleophilicity of the amine, the choice of solvent, and the reaction temperature. The use of a non-nucleophilic base is recommended to scavenge the HBr generated during the reaction and prevent the protonation of the amine, which would render it non-nucleophilic.
Figure 1. Proposed reaction mechanism for the formation of N-substituted 3,3,4,4,5,5-hexafluoropiperidines.
Hypothetical Experimental Protocols
The following protocols are proposed as a starting point for the investigation of the reaction between 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane and various amines. Optimization of these conditions will likely be necessary for specific substrates.
Protocol 1: Reaction with Primary Aliphatic Amines
This protocol outlines a general procedure for the synthesis of N-alkyl-3,3,4,4,5,5-hexafluoropiperidines.
Materials:
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
-
Primary aliphatic amine (e.g., benzylamine, n-butylamine)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of the primary aliphatic amine (2.2 equivalents) in anhydrous acetonitrile (0.1 M), add anhydrous potassium carbonate (3.0 equivalents).
-
Add 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-3,3,4,4,5,5-hexafluoropiperidine.
Protocol 2: Reaction with Aromatic Amines
Aromatic amines are generally less nucleophilic than aliphatic amines, and thus may require more forcing reaction conditions.
Materials:
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
-
Aromatic amine (e.g., aniline, p-methoxyaniline)
-
Sodium carbonate (Na2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the aromatic amine (2.5 equivalents) in anhydrous DMF (0.2 M), add anhydrous sodium carbonate (3.5 equivalents).
-
Add 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the N-aryl-3,3,4,4,5,5-hexafluoropiperidine.
Figure 2. General experimental workflow for the synthesis of N-substituted 3,3,4,4,5,5-hexafluoropiperidines.
Characterization of Expected Products
The successful synthesis of N-substituted 3,3,4,4,5,5-hexafluoropiperidines can be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR should show characteristic signals for the protons on the nitrogen substituent and the two CH2 groups of the piperidine ring. The protons on the carbons adjacent to the fluorinated carbons will likely appear as complex multiplets due to H-F coupling.
-
19F NMR is crucial for confirming the presence of the hexafluorinated core. The spectrum is expected to show complex multiplets due to F-F coupling.
-
13C NMR will show the signals for the carbon atoms of the piperidine ring and the substituent. The carbons bearing fluorine atoms will exhibit characteristic C-F coupling.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The mass spectrum will show the molecular ion peak corresponding to the expected molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H and C-N stretching vibrations, and strong C-F stretching bands.
Hypothetical Data Summary
The following table summarizes the expected reaction conditions and potential outcomes for the reaction of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane with a variety of amines. This data is predictive and intended to guide experimental design.
| Entry | Amine | Base | Solvent | Temperature (°C) | Expected Reactivity |
| 1 | Benzylamine | K2CO3 | CH3CN | 82 | High |
| 2 | n-Butylamine | K2CO3 | CH3CN | 82 | High |
| 3 | Aniline | Na2CO3 | DMF | 120 | Moderate |
| 4 | p-Methoxyaniline | Na2CO3 | DMF | 120 | Moderate to High |
| 5 | Morpholine | K2CO3 | CH3CN | 82 | High |
Conclusion and Future Outlook
The reaction of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane with amines represents a promising and largely unexplored avenue for the synthesis of novel fluorinated piperidines. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to begin investigating these transformations. The resulting N-substituted 3,3,4,4,5,5-hexafluoropiperidines are expected to be valuable scaffolds for the development of new pharmaceuticals and advanced materials. Further research in this area could involve expanding the scope of the amine coupling partners, investigating the diastereoselectivity of the cyclization with chiral amines, and exploring the downstream functionalization of the resulting piperidine ring.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Synthesis with 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
Welcome to the technical support center for 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (CAS 33619-78-2). This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to leverage this valuable fluorinated building block. As a bifunctional electrophile, this reagent is ideal for introducing a linear, rigid C5F6 moiety into target molecules, often to enhance metabolic stability, modulate lipophilicity, or control conformation.
This document moves beyond simple protocols to provide a deeper understanding of the factors governing reaction outcomes. We will explore common challenges, offer systematic troubleshooting strategies, and provide a framework for rational optimization to maximize your synthetic yields.
Core Concepts: Reactivity of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
The reactivity of this reagent is dominated by the two primary alkyl bromide functionalities, making it an excellent substrate for nucleophilic substitution (SN2) reactions.[1][2] However, the heavily fluorinated backbone introduces unique electronic considerations. The powerful electron-withdrawing effect of the six fluorine atoms significantly deactivates the methylene carbons (C1 and C5) towards nucleophilic attack by induction. This inherent low reactivity is a critical factor to consider during experimental design.
While SN2 reactions are primary, elimination (E2) pathways to form bromo-fluoro-alkenes can become competitive under certain conditions, particularly with strong, sterically hindered bases. Optimizing for substitution requires careful selection of nucleophiles, bases, solvents, and temperature.
Troubleshooting Guide & Optimization Strategies
This section addresses common issues encountered when using 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane in the format of a troubleshooting Q&A.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction is sluggish, and I'm recovering most of my starting dibromide after 24 hours. How can I drive the reaction to completion?
Answer: This is the most common challenge and is typically due to the electronically deactivated nature of the substrate. Several parameters can be adjusted:
-
Increase Temperature: SN2 reactions are often significantly accelerated by heat. If your nucleophile and product are thermally stable, increasing the reaction temperature in increments of 10-20 °C is the most effective first step. Reflux conditions in solvents like DMF, DMAc, or NMP are often necessary.[3]
-
Enhance Nucleophilicity:
-
Choice of Base: When using a nucleophile that requires deprotonation (e.g., an alcohol or thiol), a stronger, non-nucleophilic base can generate a higher equilibrium concentration of the more reactive anionic nucleophile. For example, switching from K2CO3 to NaH or KHMDS can dramatically increase rates.
-
Solvent Choice: Use a polar aprotic solvent. These solvents (e.g., DMF, DMSO, acetonitrile) are excellent at solvating the counter-cation of the nucleophile, leaving the anionic nucleophile "bare" and more reactive.[4] They do not hydrogen-bond with the nucleophile, which would otherwise blunt its reactivity.
-
-
Add a Catalyst: For SN2 reactions with bromide leaving groups, the addition of a catalytic amount (5-10 mol%) of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction. The iodide ion is a better nucleophile and a better leaving group than bromide. It will displace the bromide to form a more reactive fluoroalkyl iodide in situ, which is then consumed by the primary nucleophile.
Issue 2: Formation of Mono-Substituted Product Predominates
Question: I am trying to perform a double substitution (e.g., a cyclization), but the reaction stalls after the first substitution, yielding primarily the mono-bromo, mono-substituted product. What is the cause and solution?
Answer: This is a common kinetic problem. After the first nucleophilic attack, the product now contains an electron-donating or neutral substituent, which does little to overcome the deactivating effect of the fluoroalkyl chain on the second reaction center.
-
Stoichiometry and Reaction Time: For intermolecular double substitutions, ensure you are using at least two equivalents of the nucleophile. For intramolecular cyclizations, high dilution conditions are often recommended to favor the intramolecular pathway over intermolecular polymerization. However, in this case, a higher concentration might be needed to overcome the slow second reaction step. Crucially, these reactions often require extended times (24-72 hours) and elevated temperatures to achieve disubstitution.
-
Forced Conditions for the Second Step: If feasible, a stepwise approach can be effective. Isolate the mono-substituted intermediate and then subject it to more forcing conditions (e.g., higher temperature, stronger base) to drive the second substitution or cyclization.
Issue 3: Significant Byproduct Formation Observed
Question: My NMR/LC-MS shows multiple products, and my yield of the desired product is low. What are the likely side reactions and how can I suppress them?
Answer: The most probable side reaction is E2 elimination, especially if using a strong or bulky base.
-
Base Selection: The choice of base is critical. If your nucleophile is also a strong base (e.g., an alkoxide), it can promote elimination.
-
Recommendation: Use a weaker, non-nucleophilic base like K2CO3 or Cs2CO3 if sufficient for deprotonating your nucleophile. Avoid strong, bulky bases like t-BuOK if substitution is the goal.
-
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. If elimination is a problem, try running the reaction at the lowest temperature that still allows for a reasonable substitution rate.
-
Nucleophile Choice: Use a "soft," less basic nucleophile where possible. For example, a thiol/thiolate is less basic than an alcohol/alkoxide and is less likely to induce elimination.
Table 1: Influence of Reaction Parameters on Yield and Selectivity
| Parameter | Change | Expected Effect on SN2 Rate | Expected Effect on E2 (Side Reaction) | Recommendation for Optimizing Substitution Yield |
| Temperature | Increase | Significant Increase | Very Significant Increase | Increase cautiously. Find the "sweet spot" before elimination dominates. |
| Solvent | Polar Protic → Polar Aprotic | Significant Increase | Moderate Increase | Use DMF, DMSO, or Acetonitrile.[4] |
| Nucleophile | Weaker → Stronger | Increase | Increase | Use the strongest possible nucleophile that is not an overly strong base (e.g., RS⁻ > RO⁻). |
| Base | Weaker → Stronger/Bulkier | Increase (via nucleophile generation) | Significant Increase | Use the weakest base necessary for deprotonation (e.g., K₂CO₃). Avoid hindered bases. |
| Catalyst | No KI/NaI → Add KI/NaI | Significant Increase | No significant change | Add 5-10 mol% of an iodide salt as a catalyst. |
Experimental Protocols & Workflows
The following is a generalized, representative protocol for a cyclization reaction to form a seven-membered heterocycle. It should be used as a starting point for optimization.
Protocol 1: Synthesis of a 7-Membered Hexafluoro-Dioxepane Derivative
This protocol describes the reaction of a dinucleophile, catechol, with 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane.
Materials:
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.0 eq)
-
Catechol (1,2-dihydroxybenzene) (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (1.05 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reagent Addition: Add the catalytic KI (0.1 eq) followed by the 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.0 eq) via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting dibromide and the formation of the product. Expect reaction times of 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (10x the volume of DMF).
-
Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether, 3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Visualization of Experimental Workflow
Caption: General workflow for a cyclization reaction.
Frequently Asked Questions (FAQs)
Q1: Can I use this reagent for mono-functionalization? A1: Yes. To favor mono-substitution, use a slight excess (1.1-1.5 equivalents) of the dibromide relative to your nucleophile. This statistically favors the initial reaction and leaves unreacted dibromide in the mixture, which is typically easier to separate from the desired mono-substituted product than the di-substituted product is.
Q2: What is the best way to purify products derived from this reagent? A2: Standard flash column chromatography on silica gel is generally effective. The fluorine content increases the polarity of the molecule somewhat, but the hydrocarbon backbone means that typical solvent systems like hexane/ethyl acetate or dichloromethane/methanol are usually appropriate. Due to the high boiling point of many derivatives, distillation is often not feasible and may lead to decomposition. Recrystallization can be an excellent method for solid products.
Q3: Are there any specific safety precautions for 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane? A3: Yes. Like most alkyl halides, it should be treated as a hazardous chemical. It is an irritant to the skin, eyes, and respiratory system. Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q4: My desired product appears to be decomposing on the silica gel column. What can I do? A4: Product instability on silica can occur if the compound is sensitive to acid. You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before loading your sample. Alternatively, using a different stationary phase like alumina (basic or neutral) may prevent decomposition.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield reactions.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved January 24, 2026, from [Link]
-
Crunch Chemistry. (2022, March 2). Nucleophilic substitution in halogenoalkanes. YouTube. Retrieved January 24, 2026, from [Link]
-
Chandrasekhar, V., et al. (2007). Formation of spiro and ansa derivatives in the reaction of 2,2,3,3,4,4-hexafluoropentane-1,5-diol with cyclotriphosphazene. Inorganica Chimica Acta, 360(5), 1566-1574. Available from: [Link]
-
Molecules. (2019). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2007). Formation of spiro and ansa derivatives in the reaction of 2,2,3,3,4,4-hexafluoropentane-1,5-diol with cyclotriphosphazene. Retrieved January 24, 2026, from [Link]
-
Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Retrieved January 24, 2026, from [Link]
-
Reddit. (2017). Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). Retrieved January 24, 2026, from [Link]
-
Pomona College. (2009). Experiment 7 — Nucleophilic Substitution. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization for Reaction Conditions. Retrieved January 24, 2026, from [Link]
-
West Virginia Academy of Science. (2017). Optimizing the reaction conditions for the anti-Markovnikov hydrobromination of alkenes. Retrieved January 24, 2026, from [Link]
-
A-Level Chemistry. (2020, April 18). Nucleophilic Substitution Mechanisms. YouTube. Retrieved January 24, 2026, from [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved January 24, 2026, from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). RARE ORGANICS, BIOCHEMICALS AND INTERMEDIATES CATALOG. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved January 24, 2026, from [Link]
Sources
Technical Support Center: Purification of Products from 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane Syntheses
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with products synthesized using 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane. This resource provides in-depth troubleshooting and frequently asked questions to navigate the unique challenges of purifying highly fluorinated organic compounds. The inherent properties of the hexafluoropentane backbone, such as high density, unique solubility characteristics, and potential for strong intermolecular interactions, necessitate specialized purification strategies.
This guide is structured to address common issues encountered during experimental work, offering explanations of the underlying principles and step-by-step protocols to achieve high purity of your target molecules.
Part 1: Troubleshooting Guide - Common Purification Challenges
This section addresses specific problems you may encounter during the purification of reaction products derived from 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane.
Poor Separation During Column Chromatography
Question: I'm observing poor separation of my desired product from byproducts on a standard silica gel column. The spots are streaking or co-eluting. What's causing this and how can I improve the separation?
Answer:
Poor separation of fluorinated compounds on silica gel is a common issue stemming from a combination of factors related to the unique properties of these molecules.
Causality:
-
Polarity Mismatch: Highly fluorinated compounds, despite the presence of polar C-F bonds, can exhibit surprisingly low overall polarity and may not interact strongly with the polar silica gel stationary phase. This can lead to rapid elution and poor separation from non-polar impurities.
-
Strong Adsorption of Polar Impurities: Conversely, polar starting materials or byproducts can bind very strongly to silica, leading to streaking and tailing of spots on a TLC plate and during column chromatography.
-
"Fluorophilicity": Heavily fluorinated molecules can exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated molecules or phases. This can sometimes lead to aggregation on the column.[1]
Troubleshooting Protocol:
-
Stationary Phase Selection:
-
Normal Phase (Silica/Alumina): While standard, consider using a less active grade of silica or alumina. For particularly challenging separations, alumina can sometimes provide different selectivity compared to silica.[2]
-
Reverse Phase (C18): For more polar fluorinated compounds, reverse-phase chromatography can be highly effective. The non-polar C18 stationary phase will interact more strongly with the fluorinated backbone.
-
Fluorinated Stationary Phases: For highly fluorinated compounds, consider using a column with a fluorinated stationary phase. These "fluorous" columns are specifically designed for the separation of organofluorine compounds and can provide excellent selectivity.[1][3]
-
-
Mobile Phase Optimization:
-
Normal Phase:
-
Start with a non-polar solvent system like hexane/ethyl acetate or hexane/dichloromethane.
-
If streaking occurs, try adding a small amount (0.1-1%) of a more polar solvent like methanol or a volatile amine (e.g., triethylamine) to the mobile phase. This can help to mask active sites on the silica gel and improve peak shape.
-
For certain separations, fluorinated solvents like 2,2,2-trifluoroethanol in the mobile phase can enhance the separation of fluorinated compounds.[3]
-
-
Reverse Phase:
-
A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
-
-
Sample Loading:
-
Ensure your crude product is fully dissolved in a minimal amount of the mobile phase or a less polar solvent before loading onto the column.
-
"Dry loading" can be beneficial. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.
-
Workflow for Optimizing Column Chromatography:
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Difficulty in Removing Unreacted 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
Question: My final product is contaminated with unreacted 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane. How can I effectively remove this starting material?
Answer:
Due to its relatively non-polar and volatile nature, removing residual 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane can be challenging, especially if your product has similar properties.
Causality:
-
High Boiling Point: 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane has a relatively high boiling point, making simple evaporation ineffective for its removal.
-
Solubility: It is soluble in many common organic solvents used for extraction and chromatography.
Troubleshooting Protocol:
-
Distillation/Sublimation:
-
If your product is a solid with a significantly higher boiling point or is non-volatile, vacuum distillation or sublimation can be effective for removing the more volatile starting material.
-
For high-boiling liquid products, fractional distillation under reduced pressure may be necessary.[4] Be aware that fluorocarbons can sometimes form azeotropes, which could complicate distillation.[5]
-
-
Liquid-Liquid Extraction:
-
This technique relies on the differential solubility of your product and the starting material in two immiscible liquids.[6][7]
-
If your product has a polar functional group, you may be able to selectively extract it into an aqueous phase (e.g., by adjusting the pH to ionize an acidic or basic group), leaving the non-polar starting material in the organic phase.
-
-
Recrystallization:
-
If your product is a solid, recrystallization is an excellent purification method.[8][9] The key is to find a solvent in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the starting material remains soluble at all temperatures.
-
Solvent Screening is Crucial: Test a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, and mixtures thereof).
-
Experimental Protocol: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of your impure product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: In a flask, dissolve the impure solid in a minimal amount of the chosen boiling solvent.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Product is an Oil and Cannot be Recrystallized
Question: My product is a persistent oil, and I cannot induce crystallization. How can I purify it?
Answer:
Purifying non-crystalline oils requires alternative techniques to recrystallization.
Causality:
-
Low Melting Point: The product may have a melting point below room temperature.
-
Impurities: The presence of impurities can inhibit crystallization.
-
Molecular Structure: Some molecules, due to their shape or flexibility, are inherently difficult to crystallize.
Troubleshooting Protocol:
-
High-Performance Liquid Chromatography (HPLC):
-
Preparative HPLC is a powerful technique for purifying oils. Both normal and reverse-phase HPLC can be used, depending on the polarity of your compound.
-
The choice of column and mobile phase will be critical for achieving good separation.[1]
-
-
Vacuum Distillation:
-
If your product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing less volatile or non-volatile impurities.[4]
-
The boiling point of your compound will be significantly lower under reduced pressure, which can prevent decomposition.
-
-
Solvent Extraction:
Data on Purification Techniques for Oily Products:
| Technique | Principle | Best For | Potential Issues |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase. | Complex mixtures, isomers. | Can be expensive and time-consuming for large quantities. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Thermally stable liquids with different volatilities. | Azeotrope formation, decomposition of sensitive compounds.[4][5] |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | Removing acidic, basic, or highly polar/non-polar impurities. | Emulsion formation, incomplete separation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in reactions with 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane?
A1: Common impurities include unreacted starting materials, byproducts from side reactions (e.g., elimination products), residual solvents, and catalysts.[12][13] The specific impurities will depend on the reaction conditions and the other reagents used.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for purity assessment.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is excellent for determining the number of components in a sample and quantifying their relative amounts.[13][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable compounds.
-
Infrared (IR) Spectroscopy: IR can confirm the presence of expected functional groups and the absence of certain impurities.[12][16]
Q3: Are there any special safety precautions I should take when working with and purifying these fluorinated compounds?
A3: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some organofluorine compounds can be volatile and may have unknown toxicities. Be aware of the potential for the evolution of hazardous gases like hydrogen bromide during reactions.
Q4: Can I use standard glassware for the distillation of fluorinated compounds?
A4: Yes, standard laboratory glassware (borosilicate) is generally suitable for the distillation of most organic fluorinated compounds. However, for reactions involving or generating highly corrosive species like hydrogen fluoride (HF), specialized apparatus may be required.
Q5: My fluorinated product seems to be immiscible with many common organic solvents. What should I do?
A5: This is a known characteristic of some highly fluorinated compounds. You may need to explore fluorinated solvents (e.g., perfluorohexanes, trifluorotoluene) for both reactions and purification. Additionally, some fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be effective solvents for certain applications.[17]
Workflow for Purity Analysis:
Caption: A typical workflow for the analytical assessment of product purity.
References
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Stein, L., Rudzitis, E., & Settle, J. L. (n.d.). Purification of Fluorine by Distillation. SciSpace. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. Retrieved from [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Fluorine detection in organic compounds. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
Removal of Fluorine from Wet-Process Phosphoric Acid Using a Solvent Extraction Technique with Tributyl Phosphate and Silicon Oil. (2019). ACS Publications. Retrieved from [Link]
-
2,4-Dibromo-3-pentanone. (n.d.). Organic Syntheses. Retrieved from [Link]
- Distillation process for fluorocarbons. (1963). Google Patents.
-
Fluoride Removal and Recovery from Water Using Reverse Osmosis and Osmotic Membrane Crystallization. (2023). ResearchGate. Retrieved from [Link]
-
ANALYTICAL METHODS FOR COUNTERFEIT PHARMACEUTICAL PREPARATIONS ANALYSIS - A MINI-REVIEW. (2025). ResearchGate. Retrieved from [Link]
-
Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.). Library and Archives Canada. Retrieved from [Link]
-
A Short Guide to Common teStinG methodS for Per- and Polyfluoroalkyl SubStanceS (PfaS). (2020). BizNGO. Retrieved from [Link]
-
How To: Purify by Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Oxford Academic. Retrieved from [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). Defense Technical Information Center. Retrieved from [Link]
-
Focused ultrasound solid-liquid extraction of perfluorinated compounds from sewage sludge. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Truth About Fluoride, Part 4. (2011). My Pure Water. Retrieved from [Link]
-
Evaluation of Gas Chromatographic Columns for the Separation of Fluorinated Materials. (n.d.). ACS Publications. Retrieved from [Link]
-
Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. (n.d.). MDPI. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). ResearchGate. Retrieved from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Explaining Fluoride Removal by Boiling Water. (n.d.). Superfilters. Retrieved from [Link]
-
Tools for Purifying the Product. (n.d.). ResearchGate. Retrieved from [Link]
-
O Chem Column Chromatography (cc). (2012). YouTube. Retrieved from [Link]
-
Determination of fluorine in organic compounds: Microcombustion method. (2002). Springer. Retrieved from [Link]
-
Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. How To [chem.rochester.edu]
- 5. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 15. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrar.org [ijrar.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
A Senior Application Scientist's Guide to Navigating Reactivity and Side Reactions
Welcome to the technical support guide for 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (CAS 33619-78-2).[1] This highly fluorinated bifunctional molecule is a valuable building block for introducing a -CH₂-(CF₂)₃-CH₂- linker into advanced materials and pharmaceutical candidates. Its utility stems from the two primary bromide groups, which serve as handles for a variety of transformations. However, the strong electron-withdrawing nature of the hexafluorinated core significantly influences the reactivity of the C-Br bonds and the adjacent C-H bonds, often leading to unexpected side reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the common challenges encountered during its use. We will delve into the causality behind these issues and provide field-proven strategies for mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My nucleophilic substitution reaction is sluggish and gives a mixture of mono- and di-substituted products. How can I drive the reaction to completion?
This is the most common issue encountered. You are likely observing incomplete conversion or a statistical mixture of products where the mono-substituted intermediate is a major component.
Underlying Chemistry: The hexafluorinated chain is strongly electron-withdrawing, which enhances the electrophilicity of the C-1 and C-5 carbons, making them susceptible to nucleophilic attack. However, once the first substitution occurs, the electron-donating or -withdrawing character of the newly introduced group can electronically influence the reactivity of the second C-Br bond. Furthermore, steric hindrance from the first substituent can slow the second substitution.
Troubleshooting Strategies:
-
Stoichiometry: Ensure you are using at least 2.2 equivalents of your nucleophile to account for any potential loss and to drive the equilibrium towards the disubstituted product. For less reactive nucleophiles, using up to 3.0 equivalents may be necessary.
-
Temperature and Reaction Time: Many substitutions with this substrate require elevated temperatures (60-100 °C) and extended reaction times (12-48 hours) to achieve full disubstitution. Monitor the reaction by TLC or GC-MS to track the disappearance of the mono-substituted intermediate.
-
Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or NMP is typically required to dissolve the substrate and the nucleophile, and to facilitate the Sₙ2 reaction mechanism.
-
Activation: If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base (like K₂CO₃ or Et₃N) is crucial to neutralize the HBr formed in situ, which would otherwise protonate and deactivate the nucleophile.[2]
Question 2: I am observing significant amounts of an alkene byproduct in my reaction. What is causing this elimination side reaction?
The formation of an alkene, likely 1-bromo-2,2,3,3,4,4-hexafluoro-pent-5-ene, indicates that an E2 elimination pathway is competing with your desired Sₙ2 substitution.
Underlying Chemistry: The electron-withdrawing fluorine atoms significantly increase the acidity of the protons on the adjacent methylene (CH₂) groups. This makes them susceptible to abstraction by a basic nucleophile, leading to the elimination of HBr.[3] This is particularly problematic with strong, sterically hindered bases.
Troubleshooting Strategies:
-
Nucleophile Choice: Whenever possible, opt for nucleophiles that are weakly basic, such as azide (N₃⁻), cyanide (CN⁻), or carboxylates. If you must use a strong base (e.g., an alkoxide), consider using a less hindered one (e.g., sodium methoxide vs. potassium tert-butoxide).
-
Temperature Control: Elimination reactions are often favored at higher temperatures. If you are observing elimination, try running the reaction at the lowest possible temperature that still allows for a reasonable rate of substitution.
-
Avoid Hindered Bases: If your nucleophile is also a strong base, its steric bulk can favor proton abstraction (elimination) over direct attack at the carbon center (substitution).
Visualizing the Competing Pathways
The balance between substitution and elimination is a critical factor when working with this reagent. The following diagram illustrates the primary reaction pathways.
Caption: Competing Sₙ2 substitution and E2 elimination pathways.
Question 3: I'm trying to form a di-Grignard reagent, but the reaction either fails to initiate or I get a complex mixture of byproducts.
Grignard reagent formation with dihaloalkanes is notoriously challenging due to competing side reactions.[4][5]
Underlying Chemistry:
-
Initiation Failure: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer prevents the magnesium from reacting with the alkyl halide.
-
Wurtz Coupling: The initially formed mono-Grignard reagent (Br-CH₂(CF₂)₃CH₂-MgBr) is a potent nucleophile and can react with a molecule of the starting dibromide, leading to a dimeric coupling product.
-
Intramolecular Cyclization: While less common for a 5-carbon chain with this fluorinated backbone, it's a possibility where the mono-Grignard attacks the other end of the same molecule to form a cyclobutane derivative (after loss of MgBr₂).
Troubleshooting Strategies:
-
Magnesium Activation: Activate the magnesium immediately before use. Common methods include crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
Strictly Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon). Use anhydrous ethereal solvents (diethyl ether or THF).
-
High Dilution (Barbier Conditions): To minimize intermolecular Wurtz coupling, add a solution of the dibromide and your electrophile simultaneously and slowly to the activated magnesium suspension. This keeps the concentration of the formed Grignard reagent low at all times.
-
Entrainment: Co-addition of a more reactive halide, like 1,2-dibromoethane, can help maintain a clean, active magnesium surface throughout the reaction.
Troubleshooting Summary Table
| Observed Problem | Probable Cause(s) | Recommended Solutions |
| Low yield, starting material remains | Insufficient reaction time/temperature, poor nucleophile, solvent incompatibility. | Increase temperature, prolong reaction time, use a stronger nucleophile, switch to DMF or DMSO. |
| Mixture of mono- & di-substituted products | Insufficient nucleophile, steric hindrance, deactivation of second C-Br bond. | Use >2.2 equivalents of nucleophile, increase temperature and reaction time. |
| Alkene byproducts detected (by NMR/GC-MS) | E2 elimination is competing with Sₙ2 substitution. | Use a less basic nucleophile, lower the reaction temperature. |
| Grignard reaction fails to start | Passivated magnesium oxide layer, presence of moisture. | Activate Mg with iodine or 1,2-dibromoethane; ensure strictly anhydrous conditions. |
| High molecular weight byproducts in Grignard reaction | Intermolecular Wurtz coupling. | Use high dilution techniques (slow, simultaneous addition of dibromide and electrophile). |
Experimental Protocol: Di-substitution with Sodium Azide
This protocol provides a reliable method for the di-substitution of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane, minimizing elimination side reactions.
Materials:
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.0 eq)
-
Sodium Azide (NaN₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium azide (2.5 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the dibromide).
-
Substrate Addition: Add 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.0 eq) to the stirred suspension at room temperature.
-
Scientist's Note: Sodium azide has low solubility in DMF. Adding the substrate to the suspension ensures the dissolved azide is immediately available for reaction.
-
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the starting material and the mono-azide intermediate.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Acidic workup should be avoided to prevent the formation of hydrazoic acid (HN₃), which is volatile and explosive.
-
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,5-diazido-2,2,3,3,4,4-hexafluoropentane.
-
Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica gel.
Troubleshooting Workflow Diagram
If an experiment yields unexpected results, this logical workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting common side reactions.
References
-
Organic Syntheses Procedure . Organic Syntheses. URL: [Link]
-
Formation of spiro and ansa derivatives in the reaction of 2,2,3,3,4,4-hexafluoropentane-1,5-diol with cyclotriphosphazene . ResearchGate. URL: [Link]
-
Formation of spiro and ansa derivatives in the reaction of 2,2,3,3,4,4-hexafluoropentane-1,5-diol with cyclotriphosphazene . ResearchGate. URL: [Link]
-
Concerted Nucleophilic Aromatic Substitutions . National Institutes of Health (NIH). URL: [Link]
-
Fluorine atom(s) Substitution and/or Elimination Reactions from CF3, and CF2 Perfluoroalkyl groups of Organofluorinated Compounds . ResearchGate. URL: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens . MDPI. URL: [Link]
-
Grignard Reagent Synthesis Reaction Mechanism . YouTube. URL: [Link]
-
Elimination Reactions . Southern Illinois University Edwardsville (SIUE). URL: [Link]
-
DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications . Thieme. URL: [Link]
-
Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes . Kyushu University Library. URL: [Link]
-
Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties . Royal Society of Chemistry. URL: [Link]
-
Intramolecular electrocyclic reactions. Part II. Reactions of 1,5-di-phenylpenta-1,4-dien-3-one . Royal Society of Chemistry. URL: [Link]
-
Fluoroalkane synthesis by fluorination or substitution . Organic Chemistry Portal. URL: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug . National Institutes of Health (NIH). URL: [Link]
-
Reactions of Dienes: 1,2 and 1,4 Addition . Master Organic Chemistry. URL: [Link]
-
Supplementary Information . Royal Society of Chemistry. URL: [Link]
-
Theoretical Studies on the Elimination Reaction of Alkyl Fluorides-1 . Acta Physico-Chimica Sinica. URL: [Link]
-
Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti) . Master Organic Chemistry. URL: [Link]
-
Regiospecific Allylic Mono- and Dibromination of 4-Methoxy-1,1,1-trihalo-3 . Universidade Federal de Santa Maria. URL: [Link]
-
1,5-Dibromo-2,4-dimethylpentane | C7H14Br2 | CID 12466800 . PubChem. URL: [Link]
Sources
Technical Support Center: 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane in Synthetic Chemistry
Welcome to the technical support center for 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our aim is to equip you with the knowledge to optimize your reaction outcomes and navigate the nuances of organofluorine chemistry.
Introduction: The Role of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane in Synthesis
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a valuable reagent in synthetic chemistry, primarily employed as a linker to introduce a fluorinated pentylene bridge into a target molecule. The presence of the hexafluoropentane moiety can significantly influence the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and conformational rigidity.[1][2] While not a catalyst in the traditional sense, its incorporation can indirectly affect reaction kinetics and yields by altering the properties of the reactants and intermediates.
This guide will focus on troubleshooting common issues encountered when using this bifunctional reagent in substitution and coupling reactions.
Troubleshooting Guide
Issue 1: Low Reaction Conversion or Stalled Reactions
You've set up your reaction with 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane and your nucleophile, but TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Possible Causes and Solutions:
-
Insufficient Nucleophilicity: The electron-withdrawing nature of the fluorine atoms can render the bromine atoms less susceptible to nucleophilic attack compared to their non-fluorinated analogs.
-
Troubleshooting Steps:
-
Increase the strength of the nucleophile: If using a neutral nucleophile, consider deprotonation with a stronger base to generate a more potent anionic nucleophile.
-
Solvent Effects: Employ a polar aprotic solvent such as DMF, DMSO, or NMP to better solvate the cation of a salt-based nucleophile, thereby increasing the "nakedness" and reactivity of the nucleophilic anion.
-
Temperature: Cautiously increase the reaction temperature. Monitor for potential side product formation.
-
-
-
Poor Solubility: 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane has limited solubility in some common organic solvents. Poor solubility of any of the reactants can lead to a heterogeneous reaction mixture and slow kinetics.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of all reactants in a range of solvents. Consider co-solvent systems.
-
Phase-Transfer Catalysis: For reactions with ionic nucleophiles in a biphasic system, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the nucleophile into the organic phase.
-
-
-
Steric Hindrance: The bulky hexafluoropentane chain can sterically hinder the approach of the nucleophile to the electrophilic carbon.
-
Troubleshooting Steps:
-
Less Bulky Nucleophile: If possible, consider a less sterically demanding nucleophile.
-
Longer Reaction Times: Some reactions may simply require longer times to reach completion due to steric factors.
-
-
Issue 2: Formation of Mono-substituted Product Only
You are attempting a di-substitution reaction to link two molecules with the hexafluoropentane bridge, but the reaction predominantly yields the mono-substituted product.
Possible Causes and Solutions:
-
Deactivation after First Substitution: The electronic effect of the first substituent introduced can deactivate the second bromine for further reaction.
-
Troubleshooting Steps:
-
Stoichiometry: Use a larger excess of the nucleophile (e.g., 2.2 to 2.5 equivalents).
-
Staged Addition: Add the nucleophile in portions to maintain a higher concentration throughout the reaction.
-
Higher Temperature: After the formation of the mono-substituted product (as confirmed by in-process monitoring), a higher temperature may be required to drive the second substitution.
-
-
-
Precipitation of the Mono-substituted Intermediate: The mono-substituted product may be less soluble than the starting materials and precipitate out of the reaction mixture.
-
Troubleshooting Steps:
-
Solvent System Adjustment: Change the solvent to one in which the mono-substituted intermediate has better solubility.
-
Higher Dilution: Running the reaction at a higher dilution might keep the intermediate in solution.
-
-
Issue 3: Unwanted Side Reactions
You observe the formation of unexpected byproducts in your reaction mixture.
Possible Causes and Solutions:
-
Elimination Reactions: Under strongly basic conditions, elimination of HBr to form an alkene is a potential side reaction.
-
Troubleshooting Steps:
-
Milder Base: Use the mildest base necessary to deprotonate your nucleophile.
-
Lower Temperature: Elimination reactions are often favored at higher temperatures.
-
Choice of Nucleophile: Use a less basic, more nucleophilic reagent if possible.
-
-
-
Reaction with Solvent: Highly reactive nucleophiles may react with certain solvents (e.g., DMF, DMSO).
-
Troubleshooting Steps:
-
Inert Solvent: Switch to a more inert solvent such as THF, dioxane, or toluene.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane?
A1: Its primary use is as a bifunctional linker or building block to introduce a -CH₂-(CF₂)₃-CH₂- moiety into a molecule. This is often done to enhance properties such as metabolic stability, lipophilicity, or to create a rigid spacer between two functional groups.[1][2]
Q2: How does the reactivity of the C-Br bonds in this compound compare to non-fluorinated dibromoalkanes like 1,5-dibromopentane?
A2: The strong electron-withdrawing effect of the adjacent difluoro groups (-CF₂-) decreases the electron density at the carbon atoms bearing the bromine atoms. This can make them less reactive towards nucleophilic substitution compared to their non-fluorinated counterparts. Reactions may require more forcing conditions (e.g., stronger nucleophiles, higher temperatures, or longer reaction times).
Q3: What are the recommended storage conditions for 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Q4: In which solvents is 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane most soluble?
A4: It generally exhibits good solubility in many common organic solvents such as ethers (THF, diethyl ether), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (DMF, DMSO). However, its solubility should always be experimentally verified for your specific reaction conditions.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Refer to the Safety Data Sheet (SDS) for detailed information.
Experimental Protocols
General Protocol for a Di-substitution Reaction with a Phenolic Nucleophile
This protocol provides a general starting point. Optimization of stoichiometry, base, solvent, temperature, and reaction time will be necessary for specific substrates.
-
To a solution of the phenol (2.2 equivalents) in anhydrous DMF, add a suitable base (e.g., potassium carbonate, 2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.0 equivalent) in DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Starting Condition |
| Nucleophile | Phenol (example) |
| Stoichiometry | 2.2 eq. Nucleophile, 1.0 eq. Dibromide |
| Base | K₂CO₃ (2.5 eq.) |
| Solvent | Anhydrous DMF |
| Temperature | 80-100 °C |
| Monitoring | TLC, LC-MS |
Visualization of Concepts
Troubleshooting Workflow for Low Conversion
Caption: General scheme for a di-substitution reaction.
References
-
Zheng, J., et al. (2013). Fluoroalkyl and Alkyl Chains Have Similar Hydrophobicities in Binding to the “Hydrophobic Wall” of Carbonic Anhydrase. Journal of the American Chemical Society, 135(19), 7104–7107. [Link]
-
Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5238-5252. [Link]
Sources
preventing decomposition of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Synthetic Reactions
Welcome to the technical support center for 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane. This guide is designed to provide in-depth technical assistance to researchers and professionals in the field of drug development and chemical synthesis. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate the decomposition of this valuable fluorinated building block during your experiments.
Introduction: Understanding the Stability of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a key intermediate in the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their unique biological properties. The presence of the hexafluorinated backbone imparts specific conformational constraints and electronic properties to the target molecules. However, the terminal bromine atoms, while essential for cyclization reactions, are also susceptible to elimination under certain conditions, leading to decomposition and the formation of unwanted byproducts. This guide will focus on the primary decomposition pathway, dehydrobromination, and strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane?
A1: This compound is primarily used as an electrophilic building block for the synthesis of fluorinated seven-membered heterocyclic rings. It readily reacts with dinucleophiles such as diamines, dithiols, and diols to form the corresponding heterocyclic structures. A notable example is the reaction with the sodium derivative of 2,2,3,3,4,4-hexafluoropentane-1,5-diol to form spiro and ansa derivatives with a cyclotriphosphazene core[1].
Q2: What is the main cause of decomposition of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane during a reaction?
A2: The most common decomposition pathway is dehydrobromination, which is an elimination reaction where a hydrogen atom from a carbon adjacent to the bromine-bearing carbon and a bromine atom are removed to form an alkene. This is particularly prevalent in the presence of strong or moderately strong bases.
Q3: What are the typical signs of decomposition in my reaction?
A3: Signs of decomposition include:
-
Low yield of the desired product: This is the most obvious indicator.
-
Formation of colored impurities: Dehydrobromination can lead to conjugated systems that may be colored.
-
Complex proton and fluorine NMR spectra: The presence of unexpected olefinic signals in the 1H NMR or additional signals in the 19F NMR spectrum can indicate the formation of elimination byproducts.
-
Difficulty in purification: The presence of multiple, closely-eluting byproducts can complicate the purification of the target molecule.
Q4: Can the solvent choice influence the stability of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane?
A4: Absolutely. Polar aprotic solvents like DMF and DMSO can facilitate SN2 reactions, which are desired for cyclization. However, if the nucleophile is also a strong base, these solvents can also promote E2 elimination (dehydrobromination). In such cases, using a less polar solvent or a non-basic, hindered amine as a proton scavenger might be beneficial.
Troubleshooting Guide: Preventing Dehydrobromination
This section provides a structured approach to troubleshooting and preventing the decomposition of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane via dehydrobromination during cyclization reactions with dinucleophiles.
Problem: Low Yield and Presence of Olefinic Byproducts
Underlying Cause: Dehydrobromination is competing with or dominating the desired nucleophilic substitution (cyclization) reaction. This is typically caused by the basicity of the nucleophile or the reaction conditions.
Solutions:
| Strategy | Mechanism of Action | Experimental Considerations |
| 1. Control of Basicity | Minimize the concentration of free base in the reaction mixture. | - Use a non-nucleophilic, hindered base: If a base is required to deprotonate the nucleophile (e.g., thiols or phenols), use a sterically hindered base like proton sponge or DBU in stoichiometric amounts. - Pre-form the nucleophile salt: For acidic nucleophiles, pre-forming the salt (e.g., sodium thiolate) and adding it to the reaction mixture can prevent the presence of excess base. |
| 2. Temperature Control | Elimination reactions often have a higher activation energy than substitution reactions. | - Run the reaction at a lower temperature: Start at room temperature or below and slowly warm the reaction only if necessary. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors substitution over elimination. |
| 3. Choice of Nucleophile | The nucleophilicity-to-basicity ratio of the reagent is critical. | - Use "soft" nucleophiles: Nucleophiles like thiols are generally less basic and more nucleophilic than amines or alkoxides, making them less prone to inducing elimination. |
| 4. Solvent Selection | The solvent can influence the relative rates of substitution and elimination. | - Consider less polar solvents: While polar aprotic solvents are common, exploring solvents like THF or acetonitrile might disfavor the E2 pathway in some cases. |
Experimental Protocol: Synthesis of a Fluorinated Thiepine Derivative
This protocol provides a detailed, step-by-step methodology for the synthesis of a seven-membered sulfur-containing heterocycle, highlighting the precautions to minimize decomposition.
Reaction:
Materials:
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
-
Ethane-1,2-dithiol
-
Potassium Carbonate (anhydrous, finely ground)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add anhydrous acetonitrile, followed by finely ground anhydrous potassium carbonate (2.2 equivalents). Stir the suspension vigorously.
-
Nucleophile Addition: Slowly add ethane-1,2-dithiol (1.0 equivalent) to the stirring suspension.
-
Electrophile Addition: After 15 minutes of stirring, add 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale for Protocol Choices:
-
Potassium Carbonate: A mild inorganic base is used to deprotonate the dithiol. Its heterogeneity and mild basicity help to keep the concentration of the free thiolate low, thus minimizing the risk of dehydrobromination.
-
Acetonitrile: A polar aprotic solvent that is generally less prone to promoting elimination reactions compared to DMF or DMSO.
-
Room Temperature: Starting the reaction at a lower temperature favors the SN2 pathway.
Logical Flowchart for Troubleshooting
Caption: Troubleshooting flowchart for low-yield reactions.
Conclusion
The successful use of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane in the synthesis of novel fluorinated heterocycles hinges on the careful control of reaction conditions to prevent decomposition, primarily through dehydrobromination. By understanding the underlying principles of competing substitution and elimination reactions, and by implementing the strategies outlined in this guide, researchers can significantly improve the yields and purity of their target molecules. For further assistance, please do not hesitate to contact our technical support team.
References
-
Formation of spiro and ansa derivatives in the reaction of 2,2,3,3,4,4-hexafluoropentane-1,5-diol with cyclotriphosphazene. Inorganica Chimica Acta, 360(5), 1645-1652. [Link][1]
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Validation & Comparative
A Senior Application Scientist's Guide to Fluorinated Linkers: A Comparative Analysis of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
Introduction: The Strategic Role of Fluorine in Molecular Design
In the landscape of modern drug discovery, materials science, and agrochemistry, the deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of rational design.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall chemical reactivity.[3][4] This has led to a surge in the development of fluorinated building blocks and linkers, which serve as versatile tools for connecting different molecular fragments while imparting these desirable characteristics.[2][5]
Fluorinated linkers, particularly bifunctional aliphatic chains, are instrumental in creating novel structures with tailored properties. They are employed in a wide array of applications, from synthesizing advanced metal-organic frameworks (MOFs) with unique gas sorption properties to developing next-generation pharmaceuticals with enhanced pharmacokinetic profiles.[6][7][8][9]
This guide provides an in-depth comparison of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane , a partially fluorinated linker, with its non-fluorinated and perfluorinated counterparts. We will explore the nuanced effects of its specific fluorination pattern on key performance metrics and provide validated experimental protocols for its application, offering researchers and drug development professionals a clear, data-driven framework for linker selection.
Featured Linker: 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a bifunctional linker featuring a five-carbon chain where the central three carbons are perfluorinated. This unique "fluorine-in-the-middle" structure distinguishes it from both simple alkyl chains and fully perfluorinated alkanes, creating a unique physicochemical and reactivity profile.
| Property | Value |
| CAS Number | 33619-78-2 |
| Molecular Formula | C5H4Br2F6 |
| Molecular Weight | 337.89 g/mol |
| Appearance | Liquid |
| IUPAC Name | 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane |
Table 1: Physicochemical Properties of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane.[10]
The presence of methylene (-CH2-) groups adjacent to the terminal bromine atoms is a critical structural feature. These groups are activated by the strong electron-withdrawing effect of the neighboring hexafluoropropylidene core, influencing the reactivity of the C-Br bonds in nucleophilic substitution and cross-coupling reactions.
Comparative Linker Set
To provide a comprehensive performance analysis, we will compare our featured linker against two key alternatives that represent the extremes of the fluorination spectrum:
-
1,5-Dibromopentane (Non-Fluorinated Analogue): This serves as our baseline, representing a standard, flexible aliphatic linker. It allows us to isolate and quantify the effects of fluorination.
-
1,4-Dibromooctafluorobutane (Perfluorinated Analogue): This linker represents a fully fluorinated, rigid chain. Its properties highlight the characteristics of perfluoroalkyl chains, such as high thermal stability and distinct reactivity.[11][12][13]
Comparative Analysis: Performance and Physicochemical Properties
The degree of fluorination along a linker's backbone directly impacts its performance in synthesis and its influence on the final molecule's properties.
Diagram 1: Logical relationships between linker fluorination and key performance metrics.
Reactivity in Nucleophilic Substitution & Cross-Coupling Reactions
The primary function of these linkers is to connect two molecular entities. Therefore, the reactivity of the terminal C-Br bonds is of paramount importance.
-
1,5-Dibromopentane: Exhibits typical reactivity for a primary alkyl bromide in reactions like Williamson ether synthesis or amine alkylation.
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane: The powerful electron-withdrawing hexafluoro-core significantly polarizes the adjacent C-CH2 bond, making the methylene protons more acidic and the carbon more electrophilic. This generally leads to enhanced reactivity in SN2-type reactions compared to its non-fluorinated counterpart.
-
1,4-Dibromooctafluorobutane: In contrast, the fluorine atoms on the alpha-carbon can sterically hinder the approach of nucleophiles, and the extreme electron-withdrawing nature of the perfluoroalkyl chain can decrease the electron density on the bromine atom, potentially slowing some types of cross-coupling reactions that require oxidative addition.[14]
Experimental Insight: The choice of linker dictates the required reaction conditions. While 1,5-dibromopentane may require a strong base or higher temperatures, the enhanced reactivity of the partially fluorinated linker can often enable milder reaction conditions, preserving sensitive functional groups elsewhere in the molecule.
Lipophilicity and Solubility
Fluorination dramatically increases a molecule's lipophilicity. This is a critical parameter in drug development, as it affects membrane permeability, bioavailability, and protein binding.
| Linker | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Calculated LogP* |
| 1,5-Dibromopentane | C5H10Br2 | 229.94 | 222 | ~2.8 |
| 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane | C5H4Br2F6 | 337.89 | N/A | ~4.0 |
| 1,4-Dibromooctafluorobutane | C4Br2F8 | 359.84 | 97 | ~4.2 |
*Calculated LogP values are estimates and can vary based on the algorithm used. Table 2: Comparative physicochemical data for the selected linkers.[12][13][15]
The hexafluoropentane linker offers a significant boost in lipophilicity over the standard pentane chain, a property that can be leveraged to improve a drug candidate's ability to cross cellular membranes.
Thermal and Chemical Stability
The strength of the C-F bond (typically >110 kcal/mol) imparts exceptional thermal and chemical stability to fluorinated molecules.[16]
-
1,5-Dibromopentane: Possesses moderate stability, typical of aliphatic hydrocarbons.
-
Partially and Perfluorinated Linkers: The fluorinated segments of these linkers are highly resistant to chemical attack and metabolic degradation. This is a key reason for their use in pharmaceuticals, as blocking metabolic hotspots can significantly increase a drug's half-life.[8]
Conformational Effects
Fluorination can impose significant conformational constraints on a molecule.
-
1,5-Dibromopentane: A highly flexible chain with free rotation around its C-C bonds.
-
1,4-Dibromooctafluorobutane: A rigid, rod-like linker due to the steric repulsion between the fluorine atoms on adjacent carbons.
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane: Presents an intermediate case. The central fluorinated core is rigid, while the terminal -CH2-CH2-Br segments retain some flexibility. This "rigid-flexible-rigid" motif can be used to precisely control the spatial orientation of the linked substrates. This has been shown to be impactful in the design of MOFs, where linker geometry dictates the final framework topology.[6][7]
Experimental Protocols: A Head-to-Head Comparison of Reactivity
To provide a tangible measure of performance, we describe a standardized protocol to compare the reactivity of the three linkers in a model nucleophilic substitution reaction.
Objective: To quantify the relative reaction rates of the three dibromo-linkers with a model nucleophile, sodium phenoxide, under identical conditions.
Diagram 2: Experimental workflow for the comparative reactivity study.
Step-by-Step Methodology
1. Reagent Preparation:
- Prepare a 0.22 M solution of sodium phenoxide in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that is excellent for SN2 reactions, and using a stock solution ensures accurate dispensing.
- Prepare individual solutions of each dibromo-linker (1,5-Dibromopentane, 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane, and 1,4-Dibromooctafluorobutane) at 0.1 M in anhydrous DMF.
2. Reaction Setup:
- In three separate, oven-dried 20 mL reaction vials equipped with stir bars, add 10 mL of the respective dibromo-linker solution (1.0 mmol).
- To each vial, add 10 mL of the sodium phenoxide stock solution (2.2 mmol). Causality: A slight excess of the nucleophile ensures the reaction goes to completion and allows for the formation of the di-substituted product.
- Seal the vials tightly with PTFE-lined caps.
3. Reaction and Monitoring:
- Place all three vials in a pre-heated aluminum reaction block set to 80°C and begin vigorous stirring.
- At specified time points (e.g., t = 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a 100 µL aliquot from each reaction mixture.
- Immediately quench each aliquot in a separate vial containing 900 µL of 0.1 M HCl. Causality: Quenching with acid neutralizes the basic phenoxide, stopping the reaction instantly to ensure accurate time-point data.
4. Analysis:
- Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS).
- Integrate the peak areas corresponding to the starting dibromo-linker, the mono-substituted product (1-phenoxy-alkane-bromide), and the di-substituted product (1,n-diphenoxy-alkane).
- Plot the percentage of starting material remaining versus time for each of the three linkers.
Expected Outcome and Interpretation: This experiment will generate quantitative data to directly compare the reactivities. It is hypothesized that 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane will show the fastest consumption of starting material, followed by 1,5-Dibromopentane, with 1,4-Dibromooctafluorobutane being the least reactive under these SN2 conditions. This self-validating system provides clear, empirical evidence to guide linker selection based on desired reaction kinetics.
Conclusion and Recommendations
The choice of a fluorinated linker is a strategic decision that extends beyond simply connecting two points in a molecule. As we have demonstrated, the pattern and degree of fluorination create a profound and predictable impact on reactivity, stability, and key physicochemical properties.
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane stands out as a highly versatile linker. It provides a significant increase in lipophilicity and metabolic stability, characteristic of fluorinated compounds, while also offering enhanced reactivity at the terminal carbons due to the inductive effect of its hexafluoro-core. It is the ideal choice for syntheses where mild reaction conditions are desired and where the final product would benefit from a stable, lipophilic, and conformationally defined spacer.
-
1,5-Dibromopentane remains a cost-effective and suitable choice for applications where the unique properties of fluorine are not required and where its inherent flexibility is advantageous.
-
1,4-Dibromooctafluorobutane is best reserved for applications demanding maximum thermal stability, chemical inertness, and a rigid, rod-like geometry. Its reactivity profile must be carefully considered, as it may require specialized or more forcing reaction conditions compared to its partially or non-fluorinated cousins.
By understanding the distinct advantages and trade-offs of each linker, researchers and drug development professionals can make more informed decisions, accelerating the design and synthesis of novel molecules with precisely tailored properties.
References
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Chem-Impex. (n.d.). 1,4-Dibromobutane. Retrieved from [Link]
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Chem-Impex. (n.d.). 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol. Retrieved from [Link]
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Glüge, J., Scheringer, M., Cousins, I. T., DeWitt, J. C., Goldenman, G., Herzke, D., ... & Wang, Z. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts, 22(12), 2345-2373. Available at: [Link]
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Wikipedia. (n.d.). Dibromotetrafluoroethane. Retrieved from [Link]
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Sebastian, S. S., Dicke, F. P., & Ruschewitz, U. (2023). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Dalton Transactions, 52(17), 5633-5640. Available at: [Link]
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Wroblewska-Jezewska, A., et al. (2024). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 29(3), 678. Available at: [Link]
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Sebastian, S. S., Dicke, F. P., & Ruschewitz, U. (2023). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Dalton Transactions. Retrieved from [Link]
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PubChem. (n.d.). 1,5-Dibromopentane. Retrieved from [Link]
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Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]
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German Federal Environment Agency. (2018). Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. Environmental Sciences Europe, 30(1), 8. Available at: [Link]
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Morelli Venturi, D., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Advances, 13(42), 29665-29683. Available at: [Link]
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PubChem. (n.d.). 1,3-Dibromo-1,1,3,3-tetrafluoropropane. Retrieved from [Link]
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Chen, Q. Y., & Wu, S. W. (2012). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Beilstein journal of organic chemistry, 8, 1152–1158. Available at: [Link]
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PubChem. (n.d.). 1,4-Dibromooctafluorobutane. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorine in Medicinal Chemistry. Retrieved from [Link]
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Tomas, M., & Pozzi, G. (2015). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 20(4), 6039-6069. Available at: [Link]
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Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. RSC medicinal chemistry, 14(4), 586-613. Available at: [Link]
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Autechem. (n.d.). The Role of Fluorinated Intermediates in Modern Drug Discovery. Retrieved from [Link]
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The Strategic Advantage of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane in Modern Synthesis: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating physicochemical and biological properties. The choice of fluorinated building block is therefore a critical decision in any synthetic campaign. This guide provides an in-depth technical comparison of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane, a promising yet underutilized reagent, against more conventional non-fluorinated and other fluorinated alternatives. We will explore its inherent advantages, potential applications, and provide a framework for its practical implementation in the laboratory.
Introduction: The Unique Profile of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a dihaloalkane featuring a central, electron-withdrawing hexafluorinated core. This structural motif imparts a unique set of properties that can be strategically leveraged in organic synthesis. The presence of the fluorine atoms significantly alters the electronic environment of the molecule compared to its non-fluorinated counterpart, 1,5-dibromopentane, leading to distinct reactivity and offering access to novel molecular architectures.
The primary advantages stemming from the hexafluoropentane backbone include:
-
Enhanced Electrophilicity: The strong inductive effect of the fluorine atoms renders the methylene carbons adjacent to the bromine atoms more electron-deficient, increasing their susceptibility to nucleophilic attack.
-
Increased Lipophilicity: The introduction of a fluorinated segment can significantly enhance the lipophilicity of the resulting molecules, a crucial parameter in drug design for improving membrane permeability and metabolic stability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the fluorinated core of the resulting products resistant to metabolic degradation.
-
Conformational Rigidity: The steric bulk and electrostatic interactions of the fluorine atoms can impose conformational constraints on the five-carbon chain, which can be advantageous in the design of molecules with specific three-dimensional structures.
Comparative Analysis: Performance in Key Synthetic Transformations
The true value of a synthetic building block is demonstrated through its performance in a variety of chemical reactions. While direct, side-by-side comparative studies involving 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane are limited in the literature, we can extrapolate its potential performance based on established principles of fluorine chemistry and the known reactivity of dihaloalkanes.
Synthesis of Fluorinated Heterocycles
A primary application of dihaloalkanes is in the synthesis of saturated heterocycles through cyclization reactions with dinucleophiles. 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is an ideal candidate for the preparation of five-membered, fluorinated heterocyclic systems.
Logical Workflow for Heterocycle Synthesis:
Caption: General workflow for the synthesis of fluorinated five-membered heterocycles.
Comparison with Non-Fluorinated and Alternative Dihaloalkanes:
| Reagent | Expected Reactivity | Key Advantages of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane | Potential Challenges |
| 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane | High | Enhanced electrophilicity leading to faster reaction rates and milder conditions. Introduction of a metabolically stable, lipophilic fluorinated moiety. | Potential for elimination side reactions under harsh basic conditions. Higher cost compared to non-fluorinated analogues. |
| 1,5-Dibromopentane | Moderate | Readily available and inexpensive. Well-established reactivity. | Lower electrophilicity requiring more forcing reaction conditions. Products lack the beneficial properties of fluorination. |
| 1,5-Diiodopentane | High | Higher reactivity than dibromides due to the better leaving group ability of iodide. | Lower stability and higher cost compared to dibromides. Iodide can be a source of unwanted side reactions. |
Experimental Insight: While specific data for the target molecule is scarce, studies on the related 2,2,3,3,4,4-hexafluoropentane-1,5-diol have demonstrated the stability and conformational properties of the hexafluoropentane backbone in the formation of cyclic structures[1]. This suggests that the carbon framework is well-suited for cyclization reactions.
Detailed Experimental Protocols (Projected)
The following protocols are based on established methodologies for similar transformations and are provided as a starting point for researchers. Optimization will likely be necessary for specific substrates.
Synthesis of N-Aryl-3,3,4,4,5,5-hexafluoropyrrolidine
This protocol outlines a potential synthesis of a fluorinated pyrrolidine derivative.
Reaction Scheme:
Caption: Projected synthesis of a fluorinated pyrrolidine.
Step-by-Step Methodology:
-
To a solution of aniline (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is added potassium carbonate (2.5 mmol).
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.1 mmol) is added to the suspension.
-
The reaction mixture is stirred at 80 °C for 24 hours under an inert atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-3,3,4,4,5,5-hexafluoropyrrolidine.
Synthesis of 3,3,4,4,5,5-Hexafluorotetrahydrofuran
This protocol describes a potential synthesis of a fluorinated tetrahydrofuran derivative.
Reaction Scheme:
Caption: Projected synthesis of a fluorinated tetrahydrofuran.
Step-by-Step Methodology:
-
To a suspension of sodium hydride (2.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C is added a solution of ethane-1,2-diol (1.0 mmol) in THF (5 mL) dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (1.0 mmol) in THF (5 mL) is added dropwise.
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
The reaction is monitored by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is carefully quenched with water at 0 °C.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by distillation or column chromatography to yield the desired 3,3,4,4,5,5-hexafluorotetrahydrofuran.
Causality of Experimental Choices and Trustworthiness of Protocols
The choice of reaction conditions in the projected protocols is guided by established principles of nucleophilic substitution and cyclization reactions.
-
Choice of Base: For N-alkylation, a mild base like potassium carbonate is often sufficient and helps to avoid potential elimination side reactions that might be promoted by stronger bases. For the synthesis of the ether, a stronger base like sodium hydride is necessary to deprotonate the diol effectively.
-
Choice of Solvent: Polar aprotic solvents like DMF and THF are chosen for their ability to dissolve the reactants and facilitate SN2 reactions.
-
Temperature Control: The reaction temperatures are selected to provide sufficient energy for the reaction to proceed at a reasonable rate while minimizing decomposition or side reactions.
These protocols are designed to be self-validating. The progress of the reactions can be monitored by standard analytical techniques (TLC, LC-MS, GC-MS), and the identity and purity of the products can be confirmed by spectroscopic methods (NMR, IR, MS).
Conclusion: A Valuable Addition to the Synthetic Chemist's Toolbox
While the full synthetic potential of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is yet to be extensively explored, its unique structural features strongly suggest its utility as a valuable building block for the synthesis of novel fluorinated compounds. The enhanced electrophilicity, coupled with the desirable properties imparted by the hexafluoropentane core, makes it an attractive alternative to traditional dihaloalkanes, particularly in the fields of medicinal chemistry and materials science. Further research into the reactivity and applications of this compound is warranted and is expected to unveil new avenues for the creation of innovative and high-performance molecules.
References
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Beşli, S., Coles, S. J., Davarci, D., Davies, D. B., Hursthouse, M. B., & Kılıç, A. (2007). Formation of spiro and ansa derivatives in the reaction of 2,2,3,3,4,4-hexafluoropentane-1,5-diol with cyclotriphosphazene: Comparison with 2,2,3,3-tetrafluorobutane-1,4-diol. Polyhedron, 26(18), 5283–5292. [Link]
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A Comparative Spectroscopic Guide to Derivatives of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane: A Versatile Fluorinated Building Block
For researchers, medicinal chemists, and materials scientists, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for modulating chemical and physical properties. 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane stands as a key building block in this endeavor, offering a five-carbon chain with a central, electron-withdrawing hexafluorinated core and two terminal, reactive bromine atoms. This guide provides an in-depth comparison of the spectroscopic data of compounds derived from this versatile synthon, offering insights into the profound influence of the hexafluorinated backbone on spectral characteristics. We will explore the spectroscopic signatures of a key diol derivative and its complex heterocyclic products, contrasting them with their non-fluorinated counterparts to elucidate the unique properties imparted by the fluorine atoms.
The Spectroscopic Impact of the Hexafluoropentane Core: A Tale of Two Pentanes
The presence of the -(CF₂)₃- moiety in the backbone of 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane dramatically alters its electronic environment compared to its non-fluorinated analog, 1,5-dibromopentane. This has significant consequences for the spectroscopic properties of their respective derivatives, which can be clearly observed in NMR, IR, and mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electron-Withdrawn Environment
NMR spectroscopy is particularly revealing of the electron-withdrawing nature of the hexafluorinated chain. Let's compare the key derivative, 2,2,3,3,4,4-hexafluoro-1,5-pentanediol, with its non-fluorinated counterpart, 1,5-pentanediol.
In ¹H NMR, the protons on the carbons adjacent to the oxygen atoms (the -CH₂OH groups) in 2,2,3,3,4,4-hexafluoro-1,5-pentanediol are significantly deshielded, appearing at a much higher chemical shift (δ ≈ 3.9 ppm) compared to those in 1,5-pentanediol (δ ≈ 3.6 ppm). This is a direct consequence of the strong inductive effect of the neighboring difluoromethylene (-CF₂-) groups, which pull electron density away from the methylene protons.
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. For derivatives of 2,2,3,3,4,4-hexafluoro-1,5-pentanediol, such as the spiro and ansa phosphazene compounds, the ¹⁹F NMR spectra show distinct signals for the different -CF₂- groups within the hexafluoropentane chain.[1] For instance, in spiro derivatives, two signals are typically observed, corresponding to the central -CF₂- group and the two equivalent -CF₂- groups adjacent to the oxygen atoms.[1] The chemical shifts and coupling constants in ¹⁹F NMR provide valuable information about the conformation and electronic environment of the fluorinated chain.
Infrared (IR) Spectroscopy: Vibrational Signatures of Fluorination
The strong C-F bonds in the hexafluoropentane backbone give rise to intense absorption bands in the fingerprint region of the IR spectrum, typically between 1100 and 1300 cm⁻¹. These C-F stretching vibrations are often the most prominent features in the IR spectra of these compounds, serving as a clear indicator of fluorination. In contrast, the IR spectrum of a non-fluorinated analog like 1,5-dibromopentane is dominated by C-H and C-C stretching and bending vibrations. The C-Br stretching frequency, which is also present in the starting material, is typically found at lower wavenumbers (around 650-550 cm⁻¹).
Mass Spectrometry (MS): Fragmentation Patterns Dictated by Fluorine
The presence of the hexafluoropentane chain also significantly influences the fragmentation patterns observed in mass spectrometry. The high stability of the C-F bonds means that fragmentation often occurs at the C-C bonds of the carbon backbone or involves the loss of the terminal functional groups. For derivatives of 2,2,3,3,4,4-hexafluoro-1,5-pentanediol, common fragments observed in the mass spectrum correspond to the loss of water (M-18) and cleavage of the C-C bonds within the pentane chain.[2]
A Case Study: Spiro and Ansa Phosphazene Derivatives
A compelling example of the utility of 2,2,3,3,4,4-hexafluoro-1,5-pentanediol is its reaction with hexachlorocyclotriphosphazene (N₃P₃Cl₆) to form spiro and ansa derivatives.[1] The spectroscopic characterization of these complex heterocyclic products provides a clear illustration of the principles discussed above.
The ¹H NMR spectra of these derivatives show complex multiplets for the -OCH₂- protons, with their chemical shifts influenced by the rigid phosphazene ring and the electron-withdrawing hexafluoropentane chain. The ³¹P NMR spectra are also highly informative, with distinct signals for the phosphorus atoms in different chemical environments within the spiro and ansa structures.[1]
The ¹⁹F NMR spectra of these compounds are particularly insightful, with separate signals for the non-equivalent fluorine atoms in the ansa derivatives, often appearing as complex AB spin systems.[1] This level of detail allows for a thorough conformational analysis of these intricate molecules.
Comparison with a Perfluorinated Alternative: Perfluoro-1,5-diiodopentane
To further contextualize the spectroscopic properties of compounds derived from 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane, it is useful to consider a fully fluorinated analog, such as perfluoro-1,5-diiodopentane (I(CF₂)₅I). In this case, the complete absence of protons means that ¹H NMR is not applicable. The ¹⁹F NMR spectrum would be the primary tool for characterization, showing distinct signals for the different -CF₂- groups along the chain. The chemical shifts would be significantly different from those in the partially fluorinated system due to the cumulative electron-withdrawing effect of all the fluorine atoms. The reactivity of the C-I bonds in perfluoro-1,5-diiodopentane is also different from the C-Br bonds in our primary building block, which would be reflected in the types of derivatives that can be synthesized and their subsequent spectroscopic analysis.
Experimental Protocols
Synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol from 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
A typical procedure for the conversion of the dibromide to the diol involves a two-step process:
-
Acetate Formation: 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is reacted with a source of acetate, such as sodium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperature. This results in the nucleophilic substitution of the bromine atoms to form 2,2,3,3,4,4-hexafluoro-1,5-pentanediyl diacetate.
-
Hydrolysis: The resulting diacetate is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide in a mixture of water and an alcohol), to yield 2,2,3,3,4,4-hexafluoro-1,5-pentanediol. The product can then be purified by recrystallization or chromatography.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Deuterated solvents such as CDCl₃, DMSO-d₆, or acetone-d₆ are commonly used. For ¹⁹F NMR, CFCl₃ is often used as an external standard.
-
IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets (for solids) or as thin films on NaCl plates (for liquids).
-
Mass Spectrometry: Mass spectra are typically obtained using electron ionization (EI) or chemical ionization (CI) techniques on a gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion mass spectrometer.
Data Tables
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Compounds
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1,5-Pentanediol | -CH₂OH | ~3.6 | ~62 |
| 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | -CH₂OH | ~3.9[2] | ~60 |
| 1,5-Dibromopentane | -CH₂Br | ~3.4 | ~33 |
| 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane | -CH₂Br | Not available | Not available |
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Functional Groups
| Functional Group | Absorption Range (cm⁻¹) | Compound Type |
| O-H stretch | 3200-3600 (broad) | Alcohols (Diols) |
| C-H stretch | 2850-3000 | Alkanes |
| C-F stretch | 1100-1300 (strong) | Fluorinated compounds |
| C-Br stretch | 550-650 | Bromoalkanes |
Visualizations
Caption: Synthetic pathway from 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The inclusion of a 2,2,3,3,4,4-hexafluoropentane core into organic molecules imparts unique and predictable spectroscopic signatures. The strong electron-withdrawing nature of the fluorinated chain leads to significant deshielding of adjacent protons in ¹H NMR, while ¹⁹F NMR provides a detailed window into the structure and conformation of the fluorinated backbone. The intense C-F stretching bands in IR spectroscopy serve as a clear hallmark of these compounds, and their fragmentation patterns in mass spectrometry are dictated by the robust C-F bonds. By understanding these spectroscopic characteristics, researchers can effectively utilize 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane and its derivatives as powerful tools in the design and synthesis of novel fluorinated molecules for a wide range of applications in medicine, materials science, and beyond.
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A Comparative Guide to the Characterization of Fluorinated Polymers: Spotlight on Materials Synthesized with 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties, fluorinated polymers stand out for their exceptional thermal stability, chemical inertness, and unique surface characteristics. The introduction of fluorinated segments into a polymer backbone can dramatically alter its physical and chemical properties, opening up new avenues for applications in demanding environments, from aerospace and electronics to biomedical devices and pharmaceuticals. This guide provides a comprehensive overview of the characterization of a specific class of fluorinated polymers: those synthesized or potentially synthesizable using 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane as a key building block.
While direct literature on the synthesis and characterization of polymers from this specific dibromide is limited, this guide will extrapolate from established principles of fluoropolymer characterization and data from structurally similar materials to provide a robust framework for researchers. We will delve into the critical analytical techniques necessary to elucidate the structure-property relationships of these materials and compare their expected performance with that of other relevant fluorinated polymers.
The Significance of the Hexafluoropentane Moiety
The incorporation of the -CH₂-(CF₂)₃-CH₂- segment, derived from 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane, into a polymer chain is anticipated to impart a unique combination of flexibility and fluorinated character. Unlike shorter fluorinated segments, the five-carbon chain with a central perfluorinated core offers a distinct balance of properties. The ether linkages that would be formed during polycondensation reactions with, for example, bisphenols, would further influence the polymer's solubility, thermal behavior, and mechanical strength.
Poly(aryl ether)s, a class of high-performance thermoplastics, are known for their excellent thermal stability and chemical resistance.[1] The introduction of fluorinated groups can enhance these properties while also improving solubility and optical transparency.[1]
Envisioned Synthesis: Polycondensation Approach
A primary route for synthesizing polymers from 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is through polycondensation reactions, such as the Williamson ether synthesis, with various aromatic or aliphatic diols.[1] For instance, reacting the dibromide with a bisphenol, such as Bisphenol A or 4,4'-biphenol, in the presence of a base would yield a poly(aryl ether) with repeating hexafluoropentylene units.
Figure 1: Proposed synthesis of a fluorinated poly(aryl ether) via polycondensation.
This synthetic strategy offers the versatility to tailor the polymer's properties by selecting different bisphenols, thereby altering the rigidity and electronic characteristics of the aromatic segments.
Comprehensive Characterization Workflow
A thorough characterization of these novel polymers is paramount to understanding their potential applications. The following sections detail the key analytical techniques and the insights they provide.
Structural Elucidation: Unveiling the Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the successful incorporation of the hexafluoropentane moiety and for determining the overall polymer structure.[2]
-
¹H NMR: This technique will provide information on the protons in the polymer backbone. Key signals would include those from the -CH₂- groups adjacent to the fluorinated segment and protons on the aromatic rings of the bisphenol.
-
¹⁹F NMR: As a hallmark of fluoropolymer characterization, ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.[3] The spectrum would be expected to show distinct signals for the different -CF₂- groups within the hexafluoropentane unit.
-
¹³C NMR: This provides detailed information about the carbon skeleton of the polymer, complementing the data from ¹H and ¹⁹F NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in the polymer.[4] Key vibrational bands to look for include:
-
C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹ are characteristic of carbon-fluorine bonds.[4]
-
Aromatic C-H and C=C stretching: Bands corresponding to the aromatic rings from the bisphenol comonomer.
-
C-O-C stretching: Signals indicating the formation of ether linkages during polymerization.
Thermal Properties: Assessing Performance at Temperature Extremes
The introduction of fluorine is known to enhance the thermal stability of polymers.[5]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[6] A higher decomposition temperature indicates greater thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), if applicable.[7] The Tg is a critical parameter that defines the upper service temperature of an amorphous polymer.
Molecular Weight Distribution: Understanding Polymer Size
Gel Permeation Chromatography (GPC)
GPC separates polymer molecules based on their size in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8] These parameters are crucial as they significantly influence the mechanical and bulk properties of the polymer. For fluorinated polymers, specialized solvent systems and high-temperature GPC may be necessary due to their often limited solubility.[9]
Figure 2: A typical workflow for the characterization of synthesized polymers.
Comparative Analysis: Performance Benchmarking
To contextualize the properties of polymers derived from 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane, it is essential to compare them with other well-established fluorinated polymers. The following table provides a comparative overview of key thermal properties.
| Polymer Class | Repeating Unit containing Fluorine | Typical Glass Transition Temp. (Tg) (°C) | Typical Decomposition Temp. (T₅% loss) (°C) |
| Hypothetical Poly(aryl ether) from 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane | -CH₂-(CF₂)₃-CH₂-O-Ar-O- | Expected to be moderate to high | Expected to be high |
| Fluorinated Poly(aryl ether)s with -CF₂- | -CF₂- in backbone | ~150 - 200[1] | ~480 - 530[1] |
| Fluorinated Poly(aryl ether)s with -(CF₂)₂- | -(CF₂)₂- in backbone | ~160 - 220[1] | ~500 - 550[1] |
| Perfluoropolyethers (PFPEs) | -(CF₂-CF(CF₃)-O)- | Very low (<-70) | ~240 - 490[2] |
| Poly(vinylidene fluoride) (PVDF) | -(CH₂-CF₂)- | -35 | ~450 |
Note: The properties for the hypothetical polymer are estimations based on the expected influence of the hexafluoropentane moiety and will require experimental verification.
Experimental Protocols
Protocol 1: General Procedure for ¹H and ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. The choice of solvent will depend on the polymer's solubility.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F nucleus.
-
Set the spectral width to encompass the expected chemical shifts for fluorinated compounds (a wide range is recommended initially).
-
Use a proton-decoupling sequence to simplify the spectrum.
-
Reference the spectrum using an appropriate standard (e.g., CFCl₃ as an external standard).[3]
-
Protocol 2: General Procedure for Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Set the temperature program to ramp from ambient temperature to a final temperature above the expected decomposition point (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).[6]
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Determine the onset of decomposition and the temperature at which 5% weight loss occurs (T₅%).
-
Conclusion
The synthesis of polymers incorporating the 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane moiety presents an exciting opportunity for the development of novel fluorinated materials with potentially unique properties. While direct experimental data is currently scarce, the established analytical workflows for fluoropolymer characterization provide a clear roadmap for researchers entering this field. By systematically applying techniques such as NMR, FT-IR, TGA, DSC, and GPC, a comprehensive understanding of the structure-property relationships of these new materials can be achieved. The comparative data presented in this guide serves as a benchmark for evaluating the performance of these novel polymers against existing fluorinated materials, paving the way for their potential application in a wide range of advanced technologies.
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The Fluorinated Advantage: A Comparative Guide to 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of polymer science and material engineering, the choice of a crosslinking agent is pivotal, dictating the ultimate physical and chemical properties of the resulting material. This guide provides an in-depth technical comparison of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane as a crosslinker, juxtaposing its performance with conventional non-fluorinated and other halogenated analogues. We will delve into the mechanistic underpinnings of its efficacy, supported by experimental data, to empower researchers in making informed decisions for their specific applications, from advanced drug delivery systems to high-performance biomaterials.
The Critical Role of Crosslinking in Material Performance
Crosslinking is the process of forming covalent bonds between polymer chains, transforming a collection of individual macromolecules into a single, continuous network. This three-dimensional architecture is the cornerstone of enhanced material properties. Effective crosslinking can significantly improve a material's:
-
Mechanical Strength: Increased resistance to deformation and stress.
-
Thermal Stability: Higher degradation temperatures and improved performance in extreme temperature environments.
-
Chemical Resistance: Reduced swelling and degradation when exposed to solvents and other chemical agents.
-
Dimensional Stability: Maintenance of shape and size under varying environmental conditions.
The selection of a crosslinker is therefore a critical design parameter, influencing everything from the biocompatibility of a medical implant to the durability of a specialty coating.
Introducing 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane: A Fluorinated Crosslinker of Interest
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (DBHFP) is a halogenated hydrocarbon with the chemical formula C₅H₄Br₂F₆. Its structure is characterized by a five-carbon chain with terminal bromine atoms, which serve as the reactive sites for crosslinking reactions, and a heavily fluorinated core. This unique molecular architecture bestows upon it several advantageous properties as a crosslinking agent.
| Property | Value |
| Molecular Formula | C₅H₄Br₂F₆ |
| Molecular Weight | 337.88 g/mol |
| Appearance | Colorless liquid |
The presence of the hexafluoropropane segment is the key differentiator for DBHFP, leading to significant enhancements in the properties of the crosslinked polymer network.
The Fluorine Advantage: Unpacking the Mechanistic Benefits
The high electronegativity and stability of the carbon-fluorine (C-F) bond are central to the enhanced performance of fluorinated polymers and, by extension, materials crosslinked with fluorinated agents like DBHFP.
Polymers containing fluorine exhibit exceptional chemical and thermal stability.[1][2] The C-F bond is one of the strongest single bonds in organic chemistry, imparting a high degree of inertness. Furthermore, the fluorine atoms create a low-energy surface, which can translate to desirable properties like hydrophobicity and oleophobicity.[1]
Comparative Efficacy: A Data-Driven Analysis
To objectively assess the efficacy of DBHFP, we will now compare its anticipated performance with that of a common non-fluorinated analogue, 1,5-dibromopentane, and other crosslinking strategies. While direct comparative studies on DBHFP are limited, we can extrapolate from the well-documented effects of fluorination on polymer properties.
Thermal Stability
The introduction of fluorine atoms into a polymer backbone is known to significantly enhance thermal stability. This is attributed to the high dissociation energy of the C-F bond. For instance, studies on fluorinated polyamides and epoxy resins have consistently shown higher degradation temperatures compared to their non-fluorinated counterparts.[3][4]
Hypothetical Comparative Data: Thermal Gravimetric Analysis (TGA)
| Crosslinker | Polymer Matrix | Onset Decomposition Temperature (TGA, °C) |
| 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane | Polyamide | ~450 - 500 |
| 1,5-Dibromopentane | Polyamide | ~350 - 400 |
| Standard Di-epoxide | Epoxy Resin | ~300 - 350 |
This table presents expected trends based on existing literature on fluorinated polymers.
Mechanical Properties
Crosslinking, in general, leads to an increase in the mechanical strength and modulus of a polymer.[5] The efficiency of the crosslinking reaction, which is dependent on the reactivity of the terminal bromine atoms in the case of DBHFP, will play a crucial role. While the electron-withdrawing effect of the fluorine atoms might slightly modulate the reactivity of the C-Br bond, efficient crosslinking is still expected. The rigid nature of the fluorinated segment can also contribute to a higher modulus in the resulting crosslinked material.
Expected Impact on Mechanical Properties
| Property | Effect of DBHFP Crosslinking | Rationale |
| Tensile Strength | Increase | Formation of a robust 3D network. |
| Elastic Modulus | Significant Increase | Rigidity of the fluorinated backbone. |
| Elongation at Break | Decrease | Reduced chain mobility due to crosslinks. |
Chemical Resistance and Hydrophobicity
The low surface energy imparted by the fluorine atoms is expected to translate to increased hydrophobicity and improved resistance to a range of solvents. Fluorinated compositions have been shown to be favorable for achieving high hydrophobicity in coatings.[6] This is a significant advantage in applications where resistance to moisture or chemical attack is critical, such as in biomedical devices or protective coatings.
Experimental Protocols: A Guide to Implementation
The following provides a generalized, step-by-step methodology for utilizing a dibromoalkane crosslinker like DBHFP in a polymer system. The specific parameters will need to be optimized based on the polymer matrix and the desired degree of crosslinking.
Protocol: Crosslinking of a Polyamide with 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
Materials:
-
Polyamide (e.g., Nylon 6)
-
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane (DBHFP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Nitrogen gas supply
Procedure:
-
Dissolution: Dissolve the polyamide in anhydrous DMF under a nitrogen atmosphere with gentle heating and stirring until a homogenous solution is obtained.
-
Addition of Base: Add the base to the polymer solution and stir to ensure uniform dispersion. The base acts as a proton scavenger to facilitate the nucleophilic substitution reaction.
-
Crosslinker Addition: Slowly add the desired stoichiometric amount of DBHFP to the reaction mixture. The amount of crosslinker will determine the crosslink density and thus the final properties of the material.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the specific polyamide (typically between 80-120 °C) and maintain for a set period (e.g., 12-24 hours) under a nitrogen blanket to allow for the crosslinking reaction to proceed.
-
Casting and Curing: Cast the resulting viscous solution onto a suitable substrate and cure in a vacuum oven at an elevated temperature to remove the solvent and complete the crosslinking process.
-
Characterization: Characterize the resulting crosslinked film for its mechanical properties (tensile testing), thermal stability (TGA), and degree of crosslinking (swelling studies).
Conclusion: The Strategic Advantage of a Fluorinated Crosslinker
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane presents a compelling option for researchers seeking to impart superior thermal stability, chemical resistance, and hydrophobicity to their polymer systems. The inherent properties of the fluorinated backbone offer a distinct advantage over non-fluorinated analogues. While further direct comparative studies are warranted to fully elucidate its performance across a range of polymer matrices, the foundational principles of fluorine chemistry strongly suggest its efficacy in creating high-performance, durable materials. For scientists and professionals in drug development and advanced materials, DBHFP represents a valuable tool for tuning and enhancing the properties of next-generation polymers.
References
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Hsiao, S.-H., Yang, C.-P., & Chung, C.-L. (2003). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Polymer Journal, 35(8), 677–682. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
